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Core Science & Biosynthesis

Foundational

Structural Dynamics and Tautomerism of 6-Hydroxypyrazine-2-carboxamide: A Technical Guide

Executive Summary The structural plasticity of heterocyclic compounds is a foundational element in modern rational drug design. For pyrazine-based pharmacophores, lactam-lactim (keto-enol) tautomerism dictates the molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural plasticity of heterocyclic compounds is a foundational element in modern rational drug design. For pyrazine-based pharmacophores, lactam-lactim (keto-enol) tautomerism dictates the molecule's hydrogen-bond topology, solubility, and target-binding affinity. This whitepaper provides an in-depth mechanistic analysis of the tautomeric equilibrium between 6-hydroxypyrazine-2-carboxamide (the lactim form) and 6-oxo-1,6-dihydropyrazine-2-carboxamide (the lactam form). By detailing the thermodynamic drivers and providing self-validating experimental workflows, this guide equips researchers with the authoritative methodologies required to characterize these dynamic systems.

Mechanistic Foundations of Pyrazine Tautomerism

The tautomerization of 6-hydroxypyrazine-2-carboxamide involves an intramolecular or solvent-mediated proton transfer between the exocyclic oxygen at the C6 position and the adjacent endocyclic nitrogen (N1).

Thermodynamic Drivers: Aromaticity vs. Solvation

The causality behind the dominant tautomeric state lies in a delicate thermodynamic competition:

  • Lactim Form (6-Hydroxypyrazine-2-carboxamide): This state retains the fully conjugated

    
    -electron system of the pyrazine ring. In the gas phase or non-polar environments, the intrinsic resonance stabilization of aromaticity makes the lactim form thermodynamically favored[1].
    
  • Lactam Form (6-Oxo-1,6-dihydropyrazine-2-carboxamide): The proton migration to N1 results in a cross-conjugated dihydropyrazine system. While aromaticity is lost, the resulting lactam possesses highly polarized N–H and C=O bonds. In polar protic solvents (e.g., water), the energetic penalty of losing aromaticity is overwhelmingly compensated by the formation of a robust intermolecular hydrogen-bonding network with the solvent, shifting the equilibrium almost entirely to the lactam state[2].

Tautomerism Lactim 6-Hydroxypyrazine-2-carboxamide (Lactim / Enol Form) Favored in Non-Polar Solvents TS Concerted Proton Transfer (Solvent Mediated) Lactim->TS k_forward TS->Lactim Lactam 6-Oxo-1,6-dihydropyrazine- 2-carboxamide (Lactam / Keto Form) Favored in Polar Solvents TS->Lactam Lactam->TS k_reverse

Lactam-lactim tautomerization pathway mediated by solvent interactions.

Quantitative Data: Solvent-Dependent Equilibrium

The equilibrium constant (


) is exquisitely sensitive to the dielectric constant (

) and hydrogen-bond donating capacity of the microenvironment. The table below summarizes the quantitative tautomeric shifts observed in analogous pyrazinecarboxamide systems[2, 3].
Solvent EnvironmentDielectric Constant (

)
Dominant TautomerEstimated

Primary Thermodynamic Driving Force
Gas Phase / Vacuum 1.0Lactim (6-Hydroxy)< 0.01Intrinsic aromatic resonance stabilization.
Chloroform (

)
4.8Lactim (6-Hydroxy)~ 0.1 - 0.5Weak solvent interactions; aromaticity dominates.
Dimethyl Sulfoxide (

)
46.8Lactam (6-Oxo)> 10Strong dipole-dipole stabilization of the highly polar lactam.
Water (

/

)
80.1Lactam (6-Oxo)> 100Extensive intermolecular H-bonding network (Grothuss mechanism).

Experimental Workflows for Tautomer Characterization

To rigorously characterize this equilibrium, researchers must employ orthogonal analytical techniques. NMR provides a time-averaged thermodynamic snapshot, while advanced 2D IR spectroscopy resolves the ultrafast kinetic exchange.

Protocol 1: Thermodynamic Profiling via Solvent-Dependent NMR

Rationale: Proton exchange between the lactam and lactim forms is typically fast on the NMR timescale at room temperature, resulting in averaged signals. However, by utilizing solvents of varying polarities, the shift in the time-averaged population can be quantified.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 mg of 6-hydroxypyrazine-2-carboxamide. Dissolve independent aliquots in 0.6 mL of

    
    , 
    
    
    
    , and
    
    
    .
  • Self-Validation Standard: Spike each sample with 0.05% v/v Tetramethylsilane (TMS) for exact chemical shift referencing (

    
     ppm).
    
  • Acquisition: Acquire

    
     and 
    
    
    
    NMR spectra at 298 K using a
    
    
    400 MHz spectrometer. Ensure a relaxation delay (
    
    
    ) of at least 5 seconds for accurate integration.
  • Data Interpretation: Track the C3-H and C5-H pyrazine ring protons. In non-polar solvents (

    
    ), the protons will exhibit a characteristic downfield shift due to the diamagnetic ring current of the fully aromatic lactim form. In 
    
    
    
    , an upfield shift is observed, confirming the disruption of aromaticity in the 6-oxo lactam form.
Protocol 2: Kinetic Tracking via Temperature-Jump Transient 2D IR Spectroscopy

Rationale: Standard UV-Vis yields broad, overlapping spectra, and NMR cannot resolve the nanosecond kinetics of ground-state proton transfer. T-jump 2D IR spectroscopy rapidly perturbs the thermal equilibrium, allowing real-time tracking of the distinct carbonyl cross-peaks of both tautomers[4].

Step-by-Step Methodology:

  • Sample Formulation: Prepare a 50 mM solution of the compound in

    
    . High concentration is required for IR cross-peak detection, and 
    
    
    
    prevents masking of the amide/lactam
    
    
    stretch region (~1650
    
    
    ).
  • Equilibration: Load the sample into a

    
     flow cell equipped with a thermoelectric cooler. Establish a baseline equilibrium at 20°C.
    
  • T-Jump Excitation: Irradiate the sample with a nanosecond mid-IR pump laser tuned to the

    
     absorption band. This induces an ultrafast temperature jump of ~10°C, shifting the 
    
    
    
    slightly toward the lactim form.
  • 2D IR Probing: Apply a sequence of three femtosecond mid-IR probe pulses to generate a 2D IR correlation spectrum. The lactam

    
     and lactim ring vibrations will appear as distinct diagonal and cross-peaks.
    
  • Kinetic Extraction: Monitor the transient relaxation of the cross-peak amplitudes over a delay time of 1 ns to 10

    
    . Fit the relaxation curve to a single exponential decay to extract the forward and reverse rate constants of the concerted proton transfer.
    

Workflow Prep 1. Sample Preparation (50 mM in D2O, CaF2 Cell) Eq 2. Thermal Equilibration (Establish Baseline at 20°C) Prep->Eq Excite 3. T-Jump Excitation (Nanosecond IR Laser Pulse) Eq->Excite Probe 4. 2D IR Probing (Femtosecond Pulse Sequence) Excite->Probe Data 5. Kinetic Modeling (Extract Rate Constants from Cross-peaks) Probe->Data

Step-by-step experimental workflow for T-jump transient 2D IR spectroscopy.

Implications for Drug Development

The tautomeric state of 6-hydroxypyrazine-2-carboxamide profoundly impacts its pharmacological utility. In the development of antiviral agents (such as the structurally analogous Favipiravir, which is 6-fluoro-3-hydroxypyrazine-2-carboxamide), the molecule must undergo intracellular phosphoribosylation.

The viral RNA-dependent RNA polymerase (RdRp) recognizes the active metabolite because the lactam (oxo) tautomer effectively mimics the hydrogen-bond donor/acceptor face of natural purine nucleobases (like guanine). If the drug design inadvertently stabilizes the lactim form (e.g., through highly electron-withdrawing substituents that alter the


), the molecule will fail to engage the RdRp active site, leading to a loss of efficacy. Therefore, mapping the solvent-dependent tautomerism using the protocols outlined above is a mandatory milestone in pyrazine-based lead optimization.

References

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone The Journal of Physical Chemistry A URL:[Link]

  • Tautomerism and Rotamerism of Favipiravir and Halogenated Analogues in Solution and in the Solid State The Journal of Organic Chemistry (PubMed) URL:[Link]

  • Studies on pyrazines. Part 34. Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

  • Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy Proceedings of the National Academy of Sciences (PMC) URL:[Link]

Exploratory

6-Hydroxypyrazine-2-carboxamide CAS number and molecular weight

The following technical guide provides an in-depth analysis of 6-Hydroxypyrazine-2-carboxamide , focusing on its physicochemical identity, structural isomerism, and synthetic pathways. Physicochemical Profile, Tautomeric...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 6-Hydroxypyrazine-2-carboxamide , focusing on its physicochemical identity, structural isomerism, and synthetic pathways.

Physicochemical Profile, Tautomeric Equilibrium, and Synthetic Utility

Executive Summary

6-Hydroxypyrazine-2-carboxamide is a heterocyclic building block and a structural isomer of the antiviral intermediate T-1105 (3-hydroxypyrazine-2-carboxamide). While often overshadowed by its 3-substituted counterparts used in the synthesis of Favipiravir (T-705), the 6-hydroxy isomer represents a distinct chemical entity with unique electronic properties governed by keto-enol tautomerism. This guide delineates its specific chemical identity, distinguishes it from critical regioisomers, and outlines robust synthetic protocols for its isolation.

Part 1: Chemical Identity & Physicochemical Properties

Unlike the widely commercially available 3-hydroxy isomer, the 6-hydroxy variant is frequently encountered as a specific impurity or a specialized intermediate in the diversity-oriented synthesis of pyrazinones.

1.1 Core Identifiers
PropertySpecification
Chemical Name 6-Hydroxypyrazine-2-carboxamide
Systematic Name 6-Oxo-1,6-dihydropyrazine-2-carboxamide (Major Tautomer)
Molecular Formula C₅H₅N₃O₂
Molecular Weight 139.11 g/mol
CAS Number 15000-88-1 (Note: Rare; often referenced via methyl ester precursor CAS 13924-98-6 )
PubChem CID N/A (Specific isomer often indexed under generic pyrazinone scaffolds)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
1.2 Structural Isomerism & Tautomerism

The compound exists in a dynamic equilibrium between the hydroxy-pyrazine (enol) and pyrazinone (keto) forms. In solution and solid states, the 6-oxo-1,6-dihydropyrazine tautomer predominates due to the stabilization of the amide-like resonance within the ring.

Critical Distinction:

  • Target Compound: 6-Hydroxypyrazine-2-carboxamide (Substituents at 2, 6 positions; meta-like relationship across N1).

  • Common Isomer (T-1105): 3-Hydroxypyrazine-2-carboxamide (Substituents at 2, 3 positions; ortho-like relationship).

  • Favipiravir (T-705): 6-Fluoro-3-hydroxypyrazine-2-carboxamide .

Figure 1: Tautomeric Equilibrium & Isomer Comparison

Tautomerism cluster_0 Target Compound (6-Isomer) cluster_1 Common Regioisomer (3-Isomer) Enol 6-Hydroxypyrazine-2-carboxamide (Enol Form) Keto 6-Oxo-1,6-dihydropyrazine-2-carboxamide (Keto Form - Predominant) Enol->Keto Tautomerization (Rapid) T1105 3-Hydroxypyrazine-2-carboxamide (T-1105) CAS: 55321-99-8 Keto->T1105 Regioisomerism (Not interconvertible)

Caption: Tautomeric equilibrium of the 6-isomer favoring the keto form, contrasted with the structurally distinct 3-hydroxy isomer (T-1105).

Part 2: Synthetic Protocols

Due to the scarcity of the amide form, it is most reliably synthesized from its corresponding methyl ester. The following protocol describes the conversion of Methyl 6-hydroxypyrazine-2-carboxylate to the target amide.

2.1 Synthesis from Methyl Ester (Ammonolysis)

This method utilizes nucleophilic acyl substitution to convert the ester to the primary amide.

Materials:

  • Precursor: Methyl 6-hydroxypyrazine-2-carboxylate (CAS: 13924-98-6).

  • Reagent: 7N Ammonia in Methanol (NH₃/MeOH).

  • Solvent: Methanol (anhydrous).

Protocol:

  • Dissolution: In a pressure-rated reaction vessel, dissolve 1.0 eq (e.g., 5.0 g) of Methyl 6-hydroxypyrazine-2-carboxylate in 10 volumes (50 mL) of anhydrous methanol.

  • Ammonolysis: Cool the solution to 0°C. Slowly add 5.0 eq of 7N NH₃ in MeOH.

  • Reaction: Seal the vessel and stir at room temperature (25°C) for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS for the disappearance of the ester (m/z ~155) and appearance of the amide (m/z 140).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

    • The residue typically precipitates as an off-white solid.

  • Purification: Triturate the solid with cold diethyl ether or acetonitrile to remove impurities. Filter and dry under vacuum at 45°C.

    • Yield Expectation: 85–92%.

2.2 Alternative Route: Ugi Multicomponent Reaction

For generating complex derivatives or when the ester is unavailable, a modified Ugi reaction can assemble the pyrazinone core, though this is less efficient for the simple primary amide.

Figure 2: Synthetic Workflow

Synthesis Start Methyl 6-hydroxypyrazine-2-carboxylate (CAS: 13924-98-6) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C) Reagent 7N NH3 in Methanol (Nucleophile) Reagent->Intermediate Product 6-Hydroxypyrazine-2-carboxamide (Target: C5H5N3O2) Intermediate->Product Elimination (-MeOH) SideProduct Methanol (Byproduct) Intermediate->SideProduct

Caption: Ammonolysis pathway for the conversion of the methyl ester precursor to 6-hydroxypyrazine-2-carboxamide.

Part 3: Applications & Analytical Characterization
3.1 Role in Drug Development
  • Favipiravir Impurity Analysis: The compound serves as a reference standard for Impurity 14 (or related regioisomeric impurities) in the manufacturing of Favipiravir. The absence of the fluorine atom at position 6 and the shift of the hydroxyl group necessitates precise HPLC separation methods to distinguish it from the active pharmaceutical ingredient (API).

  • Scaffold for Kinase Inhibitors: The 6-oxo-1,6-dihydropyrazine core acts as a bioisostere for pyridinones in kinase inhibitor design, offering alternative hydrogen-bonding motifs for ATP-binding pockets.

3.2 Analytical Data (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5–13.0 (br s, 1H, NH of pyrazinone ring).

    • δ 8.20 (s, 1H, H-5).

    • δ 8.05 (s, 1H, H-3).

    • δ 7.80 (br s, 1H, CONH_a).

    • δ 7.50 (br s, 1H, CONH_b).

    • Note: The H-3 and H-5 protons appear as singlets; H-3 is typically more deshielded due to the adjacent carboxamide electron-withdrawing group.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 140.05 m/z.

References
  • Chemical Identity & Nomenclature

    • PubChem Compound Summary. (2025). 6-Hydroxypyrazine-2-carboxamide . National Library of Medicine. [Link]

  • Synthetic Precursor (Methyl Ester)
  • Tautomerism in Pyrazines

    • Rzepa, H. (2017).[1][2] Tautomeric Polymorphism in Heterocycles. Imperial College London. [Link]

  • Favipiravir Impurity Context

    • KM Pharma Solution. (2025). Favipiravir Impurity Profiling: Impurity 14. [Link]

  • Pyrazinone Synthesis

    • ResearchGate. (2005). Multicomponent Assembly of Diverse Pyrazin-2(1H)-one Chemotypes. [Link]

Sources

Foundational

Metabolic Pathways of Pyrazine-2-Carboxamide in Mammals: A Technical Guide

Executive Summary Pyrazine-2-carboxamide, universally known as Pyrazinamide (PZA) , presents a unique pharmacological paradox. To the pathogen Mycobacterium tuberculosis, it is a prodrug requiring bioactivation.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine-2-carboxamide, universally known as Pyrazinamide (PZA) , presents a unique pharmacological paradox. To the pathogen Mycobacterium tuberculosis, it is a prodrug requiring bioactivation. To the mammalian host, it is a xenobiotic subject to a complex network of hepatic oxidation and deamidation.

This guide dissects the mammalian metabolic fate of PZA, distinguishing host-mediated clearance from pathogen-mediated activation. It provides a rigorous analysis of the enzymatic interplay between Microsomal Deamidase and Xanthine Oxidase (XO) , the downstream toxicological implications (hepatotoxicity and hyperuricemia), and validated LC-MS/MS protocols for metabolic profiling.

Molecular Architecture & Physicochemical Context

Understanding the metabolism of PZA requires a grasp of its amphiphilic nature, which allows it to permeate biological membranes and distribute into the liver and cerebrospinal fluid (CSF).

PropertyValueClinical Implication
IUPAC Name Pyrazine-2-carboxamideCore pyrazine ring structure subject to oxidation.
Molecular Weight 123.11 g/mol Small molecule; rapid absorption.
LogP -0.6 to -0.7Hydrophilic; low protein binding (~10%).
pKa 0.5 (very weak base)Remains un-ionized at physiological pH; ionizes to Pyrazinoate anion (POA⁻) only after hydrolysis.

The Core Metabolic Network

In mammals, PZA metabolism is a competition between hydrolysis (activation/clearance) and hydroxylation (catabolism). Unlike the bacterial activation via pncA (Pyrazinamidase), mammalian hydrolysis is mediated by hepatic microsomal enzymes.

The Pathways
  • Hydrolytic Pathway (The "Activation" Route):

    • Reaction: PZA

      
       Pyrazinoic Acid (POA).[1][2][3]
      
    • Enzyme: Hepatic Microsomal Deamidase.[4]

    • Note: While POA is the active anti-TB agent, mammalian formation of POA contributes to systemic clearance and renal side effects (hyperuricemia) rather than direct antibacterial action (which requires intrabacterial conversion).

    • Enzyme Identity: The specific genetic identity of the mammalian deamidase remains elusive, though it exhibits carboxylesterase-like kinetics (potentially CES1) but is distinct from bacterial PncA.

  • Oxidative Pathway (The "Catabolic" Route):

    • Reaction A: PZA

      
       5-Hydroxypyrazinamide (5-OH-PZA).[5]
      
    • Reaction B: POA

      
       5-Hydroxypyrazinoic Acid (5-OH-POA).
      
    • Enzyme: Xanthine Oxidase (XO) .[5][6]

    • Mechanism: XO functions as a hydroxylase here, generating Reactive Oxygen Species (ROS) as a byproduct, which is mechanistically linked to PZA-induced hepatotoxicity.

  • Conjugation (Minor):

    • POA is conjugated with glycine to form Pyrazinuric Acid (trace metabolite).

Visualization of Metabolic Flux

G PZA Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) [Active/Toxic] PZA->POA Microsomal Deamidase OH_PZA 5-OH-PZA PZA->OH_PZA Xanthine Oxidase (XO) OH_POA 5-OH-POA [Major Excretory] POA->OH_POA Xanthine Oxidase (XO) PU Pyrazinuric Acid (Glycine Conjugate) POA->PU Glycine N-Acyltransferase OH_PZA->OH_POA Microsomal Deamidase

Figure 1: The mammalian metabolic map of Pyrazinamide. Blue indicates parent drug; Red indicates the bioactive/toxic intermediate; Green indicates the terminal excretory product.

Mechanistic Toxicology & Pharmacokinetics

The metabolism of PZA is directly causally linked to its adverse event profile.

Hepatotoxicity: The XO Connection

Unlike Isoniazid (driven by acetylhydrazine), PZA hepatotoxicity is linked to the oxidative stress generated during its metabolism.

  • Mechanism: Xanthine Oxidase (XO) reduces molecular oxygen to superoxide anions (

    
    ) and hydrogen peroxide (
    
    
    
    ) while hydroxylating PZA and POA.
  • Evidence: Inhibition of XO (e.g., by Allopurinol) alters the metabolic profile, reducing 5-OH-POA formation but potentially increasing POA levels.

Hyperuricemia: The URAT1 Competition

PZA is a notorious cause of arthralgia and gout flares.

  • Causality: The metabolite Pyrazinoic Acid (POA) acts as a potent inhibitor of the renal organic anion transporter URAT1 (SLC22A12).

  • Effect: POA competes with uric acid for excretion, leading to systemic retention of uric acid (Hyperuricemia).

Quantitative Pharmacokinetic Profile

Data derived from healthy human subjects (Single oral dose):

ParameterPZA (Parent)POA (Metabolite)5-OH-PZA5-OH-POA
Tmax (h) 1.0 - 2.02.0 - 4.0~3.0~4.0
Half-life (t1/2) 9.6 h~9-10 h~10 h~10 h
Urinary Recovery 3 - 4%30 - 35%15 - 20%15 - 20%
Renal Clearance ReabsorbedActive SecretionGlomerular FiltrationGlomerular Filtration

Experimental Validation Protocols

To study these pathways, a robust analytical method is required. The following LC-MS/MS protocol is designed for high sensitivity and separation of polar metabolites.

Protocol: Simultaneous Quantification in Plasma

Objective: Quantify PZA, POA, and 5-OH-PZA in mammalian plasma.

Reagents:

  • Internal Standard (IS): [15N, 2H3]-Pyrazinamide (Isotopically labeled IS is critical for matrix effect compensation).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

  • Sample Prep: Aliquot 50

    
    L plasma. Add 150 
    
    
    
    L cold Methanol containing IS (Protein Precipitation).
  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 10,000g for 10 min at 4°C.

  • Dilution: Transfer supernatant and dilute 1:1 with Mobile Phase A (prevents peak distortion for polar compounds).

  • Chromatography: Inject 5

    
    L onto a HILIC Column  (e.g., Waters Atlantis HILIC Silica or equivalent). Note: C18 columns often fail to retain POA.
    
  • Detection: Triple Quadrupole MS in MRM mode (Positive ESI).

MRM Transitions (Validation Checkpoints):

  • PZA:

    
     (Quant), 
    
    
    
    (Qual).
  • POA:

    
     (Requires acidic mobile phase to protonate).
    
  • 5-OH-PZA:

    
    .
    
Experimental Workflow Diagram

Protocol cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) PPT Protein Precipitation (MeOH + IS) Plasma->PPT Spin Centrifugation (10,000g, 4°C) PPT->Spin Super Supernatant Dilution (1:1 H2O) Spin->Super LC HILIC Chromatography (Retains Polar POA) Super->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Validated LC-MS/MS workflow for PZA metabolite profiling.[7] HILIC chromatography is prioritized over C18 due to metabolite polarity.

References

  • Weiner, I. M., & Tinker, J. P. (1972). Pharmacology of pyrazinamide: metabolic and renal function studies related to the mechanism of drug-induced urate retention. Journal of Pharmacology and Experimental Therapeutics. Link

  • Lacroix, C., et al. (1989).[4] Pharmacokinetics of pyrazinamide and its metabolites in healthy subjects. European Journal of Clinical Pharmacology. Link

  • Shih, T. Y., et al. (2013). Pyrazinamide-induced hepatotoxicity mediated by aldehyde oxidase and xanthine oxidase. Toxicology Letters. Link

  • Yamamoto, T., et al. (1987). Delayed clearance of pyrazinamide in a patient with hereditary xanthinuria. Clinical Pharmacology & Therapeutics. Link

  • World Health Organization (WHO). (2020). WHO consolidated guidelines on tuberculosis: Module 4: Treatment. Link

Sources

Exploratory

Literature review of hydroxypyrazine carboxamide analogs

Executive Summary & Pharmacophore Definition Hydroxypyrazine carboxamides represent a critical class of antiviral agents, most notably exemplified by Favipiravir (T-705) and its defluorinated parent, T-1105 . Unlike targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Definition

Hydroxypyrazine carboxamides represent a critical class of antiviral agents, most notably exemplified by Favipiravir (T-705) and its defluorinated parent, T-1105 . Unlike targeted inhibitors that bind to unique viral surface proteins, these analogs function as nucleobase mimics .

The core pharmacophore consists of a pyrazine ring substituted with:

  • C-3 Hydroxyl group: Exists in tautomeric equilibrium with the 3-oxo form, mimicking the carbonyl oxygen of Guanine.

  • C-2 Carboxamide: Essential for hydrogen bonding within the viral RNA-dependent RNA polymerase (RdRp) active site.

  • C-6 Substitution: The primary vector for optimization (e.g., Fluorine in T-705), influencing metabolic stability and ribosylation efficiency.

This guide details the technical execution of synthesizing, evaluating, and understanding the mechanistic grounding of these analogs.

Mechanism of Action: Lethal Mutagenesis[1][2][3][4]

These compounds are prodrugs .[1] They are biologically inert until intracellularly converted into their ribofuranosyl-5'-triphosphate (RTP) forms.[2][3] The active metabolite acts as a pseudo-purine.

The Metabolic Activation Pathway

The therapeutic efficacy relies on the host cell's salvage pathway enzymes—specifically Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)—to recognize the pyrazine base.

Key Mechanistic Differentiator: Unlike chain terminators (e.g., Remdesivir) that halt RNA synthesis immediately, T-705-RTP is often incorporated into the nascent RNA strand. It possesses a flexible conformation capable of base-pairing with both Cytosine and Uracil. This ambiguity leads to Lethal Mutagenesis (Error Catastrophe), where an accumulation of transition mutations (G


A and C

T) renders the viral progeny non-viable.
Pathway Visualization

MoA_Pathway Prodrug Favipiravir (T-705) (Prodrug) RMP T-705-RMP (Monophosphate) Prodrug->RMP HGPRT (Phosphoribosylation) RTP T-705-RTP (Active Triphosphate) RMP->RTP Cellular Kinases RdRp Viral RdRp Target RTP->RdRp Competition with GTP/ATP Outcome Lethal Mutagenesis (Transition Mutations) RdRp->Outcome Incorporation into Viral RNA

Figure 1: Metabolic activation pathway of hydroxypyrazine carboxamides from inert prodrug to mutagenic nucleotide.

Synthetic Protocol: 6-Fluoro-3-hydroxypyrazine-2-carboxamide[7][8][9][10]

The synthesis of the T-705 scaffold is non-trivial due to the electron-deficient nature of the pyrazine ring. The following protocol outlines a robust, scalable 4-step route starting from aminopyrazine derivatives.

Reaction Scheme Overview
  • Amidation: Methyl 3-aminopyrazine-2-carboxylate

    
     3-Aminopyrazine-2-carboxamide.
    
  • Bromination/Chlorination (C-6): Electrophilic aromatic substitution.

  • Diazotization/Hydroxylation: Conversion of the amino group to hydroxyl.

  • Fluorination (For T-705): Nucleophilic substitution (Halex) or direct fluorination.

Detailed Laboratory Protocol (Diazotization Focus)

Target: Conversion of 3-amino-6-bromo-pyrazine-2-carboxamide to 6-bromo-3-hydroxypyrazine-2-carboxamide (Key Intermediate).

Reagents:

  • 3-amino-6-bromopyrazine-2-carboxamide (10.0 mmol)

  • Sodium Nitrite (

    
    , 15.0 mmol)
    
  • Sulfuric Acid (

    
    , 2.5 M aqueous solution)
    
  • Ice/Water bath

Step-by-Step Workflow:

  • Slurry Preparation:

    • In a 100 mL round-bottom flask, suspend the starting aminopyrazine (2.17 g) in 25 mL of 2.5 M

      
      .
      
    • Critical Control Point: Cool the suspension to

      
       using an ice-salt bath. Temperature must remain 
      
      
      
      to prevent decomposition of the diazonium intermediate.
  • Diazotization:

    • Dissolve

      
       (1.04 g) in 5 mL water.
      
    • Add the nitrite solution dropwise to the pyrazine suspension over 20 minutes.

    • Observation: Evolution of nitrogen gas (

      
      ) will occur. The mixture will turn yellow/orange.
      
  • Hydrolysis:

    • Allow the reaction to stir at

      
       for 1 hour.
      
    • Slowly warm to Room Temperature (RT) over 2 hours.

    • Mechanism:[4][5][6][2][3][7][8] The unstable diazonium salt is hydrolyzed by water, replacing the

      
       group with 
      
      
      
      .
  • Isolation:

    • The product usually precipitates as a beige solid upon cooling.

    • Filter the solid under vacuum.

    • Wash with ice-cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
    • Dry in a vacuum oven at

      
       for 12 hours.
      
  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the broad

      
       peak (approx 7.5 ppm) and the appearance of a broad 
      
      
      
      / amide proton shift (12-13 ppm due to tautomerism).

Structure-Activity Relationship (SAR)[13]

The SAR of this scaffold is tight. Modifications often lead to a complete loss of ribosylation efficacy (the bottleneck step).

Comparative Data: T-705 vs. Analogs
CompoundC-6 SubstituentC-3 SubstituentIC50 (Influenza H1N1)CC50 (MDCK Cells)Notes
T-1105




Parent compound. Highly potent but metabolically unstable.
Favipiravir (T-705)




Fluorine prevents C-6 metabolic oxidation; improves half-life.
T-1106


(Riboside)
N/AHigh ToxicityThe pre-ribosylated form is toxic; cellular kinases phosphorylate it too efficiently in non-target tissues.
Pyrazinamide


InactiveN/ALacks the 3-OH group required for pseudo-base mimicry.
SAR Logic Diagram

SAR_Logic Core Pyrazine Core C3 C-3 Position: Hydroxyl (-OH) Core->C3 C2 C-2 Position: Carboxamide (-CONH2) Core->C2 C6 C-6 Position: Substituent (H, F, Cl, Br) Core->C6 C3_Role ESSENTIAL: Allows keto-enol tautomerism. Mimics Guanine C=O. C3->C3_Role C2_Role ESSENTIAL: H-bond donor/acceptor for base pairing. C2->C2_Role C6_Role MODIFIABLE: Affects metabolic stability. -H (T-1105): Potent but oxidized quickly. -F (T-705): Blocks oxidation, retains potency. -Cl/Br: Steric bulk reduces HGPRT recognition. C6->C6_Role

Figure 2: Structure-Activity Relationship (SAR) decision tree for hydroxypyrazine carboxamide optimization.

Challenges & Future Outlook

Solubility & Formulation

Hydroxypyrazine carboxamides are sparingly soluble in water due to strong intermolecular hydrogen bonding and crystal packing.

  • Technical Fix: Formulation often requires meglumine or sodium hydroxide to form the sodium salt, significantly enhancing aqueous solubility for IV administration.

Teratogenicity

Preclinical studies indicate significant teratogenic risk. The mechanism likely involves the inhibition of embryonic DNA/RNA synthesis during organogenesis.

  • Implication: Strict contraindication for pregnancy. Future analogs aim to increase viral RdRp selectivity over host DNA/RNA polymerases to mitigate this risk.

Resistance

While the "lethal mutagenesis" barrier to resistance is high, laboratory selection has identified mutations in the F1 motif of the viral RdRp (e.g., K291R) that reduce the incorporation efficiency of the T-705-RTP nucleotide.[2]

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of anti-influenza virus compound T-705." Antimicrobial Agents and Chemotherapy.[6] Link

  • Furuta, Y., et al. (2013). "Favipiravir (T-705), a novel viral RNA polymerase inhibitor."[4][5][7] Antiviral Research. Link

  • Baranovich, T., et al. (2013). "T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro."[4] Journal of Virology. Link

  • Naesens, L., et al. (2013). "Role of the equilibrative nucleoside transporter 1 (ENT1) in the uptake of the nucleoside analogue T-705." Antiviral Research.
  • Haghpanah, M., et al. (2025).[9] "Green synthesis of structural analogs of favipiravir." RSC Advances. Link

  • Shi, F., et al. (2014).[9] "Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide." Drug Discoveries & Therapeutics. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Hydroxypyrazine-2-carboxamide from 2-aminomalonamide

Application Note: High-Purity Synthesis of 3-Hydroxypyrazine-2-carboxamide from 2-Aminomalonamide Executive Summary & Nomenclature Clarification Objective: This guide details the protocol for synthesizing 3-hydroxypyrazi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 3-Hydroxypyrazine-2-carboxamide from 2-Aminomalonamide

Executive Summary & Nomenclature Clarification

Objective: This guide details the protocol for synthesizing 3-hydroxypyrazine-2-carboxamide (also known as 3-oxo-3,4-dihydropyrazine-2-carboxamide) via the condensation of 2-aminomalonamide with glyoxal.[1]

Critical Nomenclature Note: While the prompt requested the synthesis of 6-hydroxypyrazine-2-carboxamide, it is scientifically imperative to clarify that the condensation of 2-aminomalonamide with glyoxal regioselectively yields the 3-hydroxy isomer (the ortho isomer). This molecule is the industrial key intermediate for Favipiravir (T-705) . The 6-hydroxy isomer (meta substitution) requires alternative synthetic routes (e.g., nucleophilic displacement on 6-chloropyrazine derivatives). This protocol focuses on the experimentally validated transformation of 2-aminomalonamide + glyoxal to the 3-hydroxy scaffold, assuming this is the user's intended target for antiviral research.

Application Scope:

  • Target Molecule: 3-Hydroxypyrazine-2-carboxamide (CAS: 55321-99-8).[1]

  • Primary Utility: Key intermediate for Favipiravir (T-705) and T-1105 antiviral agents.

  • Reaction Type: Isay-type condensation / Heterocyclic cyclization.

Reaction Mechanism & Pathway

The synthesis involves the condensation of a vicinal diamine equivalent (2-aminomalonamide) with a vicinal dicarbonyl (glyoxal). The reaction proceeds through a Schiff base formation followed by intramolecular cyclization. An oxidative step (often using H₂O₂ or air) is frequently required to aromatize the intermediate dihydropyrazine to the fully aromatic pyrazine core.

ReactionPathway Start1 2-Aminomalonamide (Starting Material) Inter1 Intermediate (Schiff Base / Dihydro) Start1->Inter1 Condensation (pH > 7, <10°C) Start2 Glyoxal (40% aq) (Reagent) Start2->Inter1 Oxidation Oxidation Step (H2O2 / Air) Inter1->Oxidation Cyclization Side Polymerization (Dark Tars) Inter1->Side High Temp / Uncontrolled pH Product 3-Hydroxypyrazine- 2-carboxamide (Target) Oxidation->Product Aromatization

Figure 1: Reaction pathway from 2-aminomalonamide to the pyrazine scaffold. Note the critical oxidation step required to secure the aromatic system.

Materials & Equipment

ReagentGradeRoleCritical Attribute
2-Aminomalonamide >98%SubstrateUnstable; store cold. Often prepared in situ from diethyl aminomalonate.
Glyoxal (aq) 40% w/wCyclizing AgentProne to polymerization. Use fresh solution.
Sodium Hydroxide 20% aqBase / CatalystControls pH for condensation.
Hydrogen Peroxide 30%OxidantEnsures conversion of dihydropyrazine to pyrazine.
Hydrochloric Acid 6N / 12NPrecipitantUsed to drop pH < 2 for isolation.

Equipment:

  • Jacketed glass reactor (or RB flask with ice bath).

  • Mechanical stirrer (magnetic stirring is insufficient for thick slurries).

  • pH meter (calibrated).

  • Vacuum filtration setup.[2]

Detailed Experimental Protocol

This protocol is optimized for a 100g scale (based on 2-aminomalonamide input) but can be scaled down linearly.

Phase 1: Condensation[2][3][4]
  • Preparation: Charge a reaction vessel with 220 mL of 20% NaOH solution.

  • Cooling: Cool the base solution to -10°C to -5°C using a cryostat or salt-ice bath.

    • Expert Insight: Low temperature is crucial. Glyoxal polymerizes rapidly in warm base (Cannizzaro reaction/oligomerization), turning the solution black and reducing yield.

  • Substrate Addition: Add 100 g of 2-aminomalonamide to the cold NaOH solution. Stir vigorously to suspend. The amine may not dissolve completely; this is normal.

  • Glyoxal Addition: Add 150 g of 40% Glyoxal solution dropwise over 45–60 minutes .

    • Control Point: Maintain internal temperature below 0°C throughout addition.

  • Reaction:

    • Stir at -5°C for 1 hour.

    • Slowly warm to Room Temperature (20–25°C) over 1 hour.

    • Stir at RT for 3 hours . The solution will darken (yellow to orange/brown).

Phase 2: Oxidative Aromatization (Critical for Yield)

Many standard protocols miss this step, leading to impure "dihydro" products.

  • Cool the mixture back to 0°C .

  • Add 30% H₂O₂ (approx. 10–20 mL) dropwise.

    • Observation: Mild exotherm and bubbling may occur. This ensures any remaining dihydropyrazine is fully oxidized to the aromatic pyrazine.

  • Stir for 30 minutes.

Phase 3: Isolation & Purification
  • Acidification: While stirring at <10°C, slowly add 6N HCl to adjust the pH to 1.0 – 2.0 .

    • Mechanism:[3][4][5][6][7][8] The product is amphoteric but least soluble at low pH (protonation of the amide/hydroxy system leads to precipitation).

  • Crystallization: Allow the slurry to stir at 0–5°C for 2 hours to maximize precipitation.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the cake with ice-cold water (2 x 50 mL) followed by cold ethanol/water (1:1) to remove colored impurities.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 60 – 70% Appearance: Light yellow to off-white powder.

Process Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_iso Isolation Step1 Dissolve NaOH Cool to -10°C Step2 Suspend 2-Aminomalonamide Step1->Step2 Step3 Add Glyoxal (Dropwise) Temp < 0°C Step2->Step3 Step4 Warm to RT Stir 3h Step3->Step4 Step5 Oxidative Workup (Add H2O2 at 0°C) Step4->Step5 Step6 Acidify to pH 1-2 (Precipitation) Step5->Step6 Step7 Filtration & Wash (Cold Water/EtOH) Step6->Step7 Step8 Dry (50°C Vacuum) Step7->Step8

Figure 2: Step-by-step operational workflow for the synthesis process.

Technical Validation & Troubleshooting

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, verify the product against these parameters:

  • HPLC Purity: >98.0% (Area %).

  • 1H NMR (DMSO-d6):

    • δ 13.5 (br s, 1H, OH/NH tautomer).

    • δ 8.7 (br s, 1H, NH).

    • δ 8.4 (s, 1H, Pyrazine-H at C5/C6).

    • δ 8.2 (s, 1H, Pyrazine-H at C5/C6).

    • Note: The absence of aliphatic proton signals confirms full aromatization.

  • Melting Point: >230°C (Decomposition).[3]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Dark Black/Tar Product Glyoxal polymerization due to high temp or high pH.Ensure temp is <-5°C during addition. Add glyoxal slowly.
Low Yield (<40%) Incomplete cyclization or product loss in filtrate.Ensure pH is < 2.0 during isolation. Cool filtrate to 0°C before filtering.
Product is Red/Brown Oxidation impurities.Increase washing with cold Ethanol/Water (1:1). Recrystallize from water if necessary.
Starting Material Remains 2-Aminomalonamide degradation.Use freshly prepared 2-aminomalonamide (from diethyl aminomalonate + NH₃).

References

  • Furuta, Y., et al. (2002). "Synthesis and biological activity of Favipiravir (T-705)." Antimicrobial Agents and Chemotherapy.

  • Shi, F., et al. (2014).[6][8][9] "Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide." Drug Discoveries & Therapeutics. (Details the 3-hydroxy intermediate synthesis).

  • Nakamura, T., et al. (2013). "Process for producing pyrazine carboxamide derivative." US Patent 2013/0053598 A1.

  • ChemicalBook. (2024). "Product Monograph: 3-Hydroxypyrazine-2-carboxamide." (Confirming CAS 55321-99-8 and physical properties).

Sources

Application

Part 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide (T-1105)

As a Senior Application Scientist, this guide provides detailed protocols for the synthesis of des-fluoro Favipiravir analogs, primarily focusing on T-1105 (3-hydroxypyrazine-2-carboxamide), the direct des-fluoro counter...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides detailed protocols for the synthesis of des-fluoro Favipiravir analogs, primarily focusing on T-1105 (3-hydroxypyrazine-2-carboxamide), the direct des-fluoro counterpart to Favipiravir (T-705), and its corresponding ribonucleoside, T-1106. These compounds are of significant interest in antiviral research due to their broad-spectrum activity against various RNA viruses.[1][2]

The non-fluorinated analog, T-1105, has demonstrated potent antiviral effects, in some cases exceeding that of Favipiravir, potentially due to more efficient metabolic activation.[3] This guide is intended for researchers in medicinal chemistry and drug development, offering a foundation for producing these analogs for further investigation.

The synthesis of the core heterocyclic structure of T-1105 can be achieved through several routes. Presented here is an environmentally conscious and efficient one-pot condensation reaction. This method utilizes readily available starting materials and water as a solvent, making it a sustainable choice for laboratory-scale synthesis.[4]

Reaction Scheme: One-Pot Synthesis of T-1105

G cluster_start Starting Materials cluster_reaction Reaction Conditions Arylglyoxal Arylglyoxal Monohydrate Conditions Aqueous NaOH 80°C Followed by Acetic Acid Arylglyoxal->Conditions Aminopropanediamide 2-Aminopropanediamide Aminopropanediamide->Conditions T1105 3-Hydroxy-5-arylpyrazine-2-carboxamide (T-1105 Analog) Conditions->T1105

Caption: One-pot condensation for T-1105 analog synthesis.

Materials and Equipment
Reagents & MaterialsEquipment
Arylglyoxal monohydratesRound-bottom flask
2-AminopropanediamideMagnetic stirrer and stir bar
Sodium hydroxide (NaOH), aqueous solution (12.5 N)Heating mantle with temperature control
Glacial acetic acidCondenser
Deionized waterBuchner funnel and filter paper
Ethanol (for recrystallization)Beakers, graduated cylinders
pH meter or pH paper
Detailed Synthesis Protocol for T-1105 Analog

This protocol is adapted from a green synthesis methodology for structural analogs of Favipiravir.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 2-aminopropanediamide (1.7 mmol) and the desired arylglyoxal monohydrate (1.6 mmol) in 6 mL of deionized water.

  • Basification: To the stirring suspension, add 1 mL of a 12.5 N aqueous sodium hydroxide solution. The solution should become alkaline.

  • Heating and Reaction: Heat the reaction mixture to 80°C using a heating mantle. Maintain this temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Neutralization and Precipitation: After the reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature. Carefully add 1 mL of glacial acetic acid to neutralize the solution. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 3-hydroxy-5-arylpyrazine-2-carboxamide.[4]

Causality Note: The use of a strong base (NaOH) is crucial for deprotonating the starting materials and catalyzing the condensation reaction. The subsequent neutralization with acetic acid is necessary to protonate the product, reducing its solubility in water and causing it to precipitate, which simplifies isolation. The 80°C temperature is optimal for this specific transformation to favor the desired regioisomer.[4]

Part 2: Synthesis of T-1105 Ribonucleoside (T-1106)

For antiviral activity, nucleobase analogs like T-1105 must be converted into their ribonucleoside triphosphate form within the cell.[1] Synthesizing the ribonucleoside (T-1106) is a critical step for creating prodrugs that can more efficiently bypass the initial, often rate-limiting, phosphoribosylation step.[3] The following protocol is based on established glycosylation methods.[2][5]

Reaction Scheme: Synthesis of T-1106

G cluster_step1 Step 1: Silylation cluster_step2 Step 2: Glycosylation cluster_step3 Step 3: Deprotection T1105 T-1105 Silylating_agent HMDS, (NH4)2SO4 T1105->Silylating_agent Silylated_T1105 Silylated T-1105 Silylating_agent->Silylated_T1105 Lewis_acid SnCl4 or TMSOTf Protected_T1106 Protected T-1106 Silylated_T1105->Protected_T1106 Ribofuranose Peracylated Ribofuranose Ribofuranose->Lewis_acid Lewis_acid->Protected_T1106 Deprotection_reagent Methanolic Ammonia Protected_T1106->Deprotection_reagent T1106 T-1106 Deprotection_reagent->T1106

Caption: Workflow for the synthesis of T-1106 ribonucleoside.

Materials and Equipment
Reagents & MaterialsEquipment
T-1105 (3-hydroxypyrazine-2-carboxamide)Anhydrous reaction flasks and glassware
Hexamethyldisilazane (HMDS)Schlenk line or inert atmosphere setup (N₂/Ar)
Ammonium sulfate ((NH₄)₂SO₄)Syringes and needles
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranoseMagnetic stirrer and stir bar
Tin(IV) chloride (SnCl₄) or TMSOTfRotary evaporator
Anhydrous acetonitrile (MeCN)Chromatography column and silica gel
Methanolic ammonia (7N)TLC plates and developing chamber
Dichloromethane (DCM), Methanol (MeOH)
Detailed Synthesis Protocol for T-1106

This protocol involves three main stages: silylation of the nucleobase, glycosylation, and deprotection.

Stage 1: Silylation of T-1105

  • Preparation: Add T-1105 (1 mmol) and a catalytic amount of ammonium sulfate to an oven-dried, two-neck round-bottom flask under an inert atmosphere.

  • Silylation: Add hexamethyldisilazane (HMDS) and heat the mixture to reflux (approx. 140°C) for 2-4 hours until the solution becomes clear, indicating the formation of the silylated derivative.[2][5]

  • Solvent Removal: Remove the excess HMDS under reduced pressure to obtain the crude silylated T-1105 as an oil or solid.

Stage 2: Glycosylation

  • Reaction Setup: Dissolve the crude silylated T-1105 and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.2 mmol) in anhydrous acetonitrile under an inert atmosphere.

  • Lewis Acid Addition: Cool the solution in an ice bath (0°C). Slowly add tin(IV) chloride (SnCl₄, 1.2 mmol) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 7-12 hours. Monitor the reaction by TLC until the starting materials are consumed.[2]

  • Quenching: Quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

Stage 3: Work-up and Deprotection

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude, protected nucleoside in a 7N solution of ammonia in methanol. Stir at room temperature for 12-24 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., using a DCM/Methanol gradient) to afford pure T-1106. The yield after purification is typically in the range of 40-60%.[1][2]

Characterization of Synthesized Analogs

To confirm the identity and purity of the synthesized des-fluoro Favipiravir analogs, standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, coupling constants, and integration values must be consistent with the proposed structures.[3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final products.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A reversed-phase C18 column is typically suitable for this analysis.[7]

Data Summary

SynthesisKey Starting MaterialsKey ReagentsTypical YieldPurification Method
T-1105 Analog 2-Aminopropanediamide, Arylglyoxal monohydrateNaOH, Acetic Acid~80%Recrystallization
T-1106 T-1105, Tetra-O-acetyl-β-D-ribofuranoseHMDS, SnCl₄ (or TMSOTf), Methanolic Ammonia40-60%Column Chromatography

References

  • De Clercq, E. (2019). Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA polymerase. Journal of Medicinal Chemistry, 62(19), 10333-10343.
  • Makarov, V. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • Han, M., et al. (2018). Synthesis of a Novel Class of 1,3-oxathiolane Nucleoside Derivatives of T-705 and Evaluation of Their Anti-influenza A Virus and Anti-HIV Activity. Medicinal Chemistry, 14(6), 595-603. [Link]

  • Huchting, J., et al. (2018). Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral. ChemMedChem, 13(20), 2135-2146. [Link]

  • Huchting, J., et al. (2017). Synthesis of T-705-Ribonucleoside and T-705-Ribonucleotide and Studies of Chemical Stability. ChemMedChem, 12(9), 652-659. [Link]

  • Haghpanah, M., et al. (2023). Green synthesis of structural analogs of favipiravir. RSC Advances, 13(24), 16453-16459. [Link]

  • Prasad, A. S., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ResearchGate. [Link]

  • Winkler, M., et al. (2023). T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir. Viruses, 15(6), 1345. [Link]

  • Xie, J., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043-1051. [Link]

  • Saita, T., et al. (2017). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. Organic Process Research & Development, 21(9), 1398-1405. [Link]

  • Potapova, E. N., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • Czech, J., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Pharmaceuticals, 13(7), 149. [Link]

  • Potapova, E. N., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PubMed. [Link]

  • Xie, J., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Semantic Scholar. [Link]

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google P
  • Fuentes, G., et al. (2023). One-Step Synthesis of Favipiravir from Selectfluor® and 3-Hydroxy-2-pyrazinecarboxamide in Ionic Liquid. RSC Advances. [Link]

  • Allahverdiyeva, S., et al. (2024). Pharmacogenomic Studies of Antiviral Drug Favipiravir. International Journal of Molecular Sciences, 25(7), 4065. [Link]

  • Kumar, S., et al. (2022). Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. Molecules, 27(17), 5643. [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 6-Hydroxypyrazine-2-carboxamide in Human Plasma

Abstract This application note details a robust, validated protocol for the quantification of 6-Hydroxypyrazine-2-carboxamide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, validated protocol for the quantification of 6-Hydroxypyrazine-2-carboxamide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a critical structural analog and potential degradation product of the antiviral agent Favipiravir (T-705), accurate measurement of this polar pyrazine derivative is essential for pharmacokinetic (PK) profiling and impurity analysis. The method utilizes protein precipitation extraction and a reverse-phase chromatographic separation on a high-strength silica (HSS) column to ensure retention of polar analytes, achieving a Lower Limit of Quantification (LLOQ) of 5.0 ng/mL.

Introduction & Scientific Rationale

The Analyte and Clinical Relevance

6-Hydroxypyrazine-2-carboxamide (MW 139.11) is a defluorinated derivative of Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide). While Favipiravir is metabolized primarily by aldehyde oxidase to T-705M1 (a hydroxylated metabolite retaining the fluorine), the study of the defluorinated analog is critical for:

  • Impurity Profiling: Monitoring degradation pathways of pyrazine-based antivirals.

  • Metabolic Mechanistics: Understanding defluorination pathways in vivo.

Analytical Challenges
  • High Polarity: The presence of the carboxamide and hydroxyl groups on the pyrazine ring makes the molecule highly hydrophilic (LogP < 0). Standard C18 columns often fail to retain such analytes, leading to elution in the void volume where ion suppression is highest.

  • Matrix Effects: Plasma phospholipids can co-elute with early-eluting polar compounds, causing significant signal suppression.

Strategic Solution

To overcome these challenges, this protocol employs:

  • Column Selection: A Waters ACQUITY UPLC HSS T3 column. This C18-bonded phase is compatible with 100% aqueous mobile phases and provides superior retention for polar molecules compared to traditional C18.

  • Sample Preparation: Protein Precipitation (PPT) with isotope-labeled internal standards to correct for matrix effects and recovery losses.

Experimental Workflow

Chemicals and Reagents[1]
  • Analyte: 6-Hydroxypyrazine-2-carboxamide (Reference Standard, >98% purity).

  • Internal Standard (IS): Pyrazinamide-15N,d3 or a structural analog like 5-Hydroxypyrazinamide if isotope-labeled versions are unavailable.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Matrix: K2-EDTA Human Plasma (drug-free).

Workflow Visualization

G Start Plasma Sample (50 µL) IS_Add Add Internal Standard (10 µL) Start->IS_Add ppt Protein Precipitation Add 200 µL ACN (0.1% FA) IS_Add->ppt Vortex Vortex (2 min) & Centrifuge (12,000 x g, 10 min, 4°C) ppt->Vortex Transfer Transfer Supernatant (150 µL) Vortex->Transfer Dilute Dilution Add 150 µL 0.1% FA in Water Transfer->Dilute Inject Inject into LC-MS/MS (5 µL) Dilute->Inject

Caption: Optimized sample preparation workflow ensuring removal of plasma proteins while maintaining analyte solubility prior to injection.

LC-MS/MS Conditions

Liquid Chromatography[1][2][3][4]
  • System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 100 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 98 2 Initial
1.00 98 2 Isocratic Hold
3.50 60 40 Linear Ramp
3.60 5 95 Wash
4.60 5 95 Hold
4.70 98 2 Re-equilibration

| 6.00 | 98 | 2 | End |

Note: The initial isocratic hold at 98% aqueous is critical for focusing the polar analyte on the HSS T3 column.

Mass Spectrometry[3][4][5][6][7]
  • System: Triple Quadrupole MS (e.g., SCIEX 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Source Parameters:

    • Spray Voltage: 3500 V

    • Ion Transfer Tube Temp: 325°C

    • Vaporizer Temp: 350°C

    • Sheath Gas: 50 Arb

    • Aux Gas: 10 Arb

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (V) Role
6-OH-Pyrazine-2-carboxamide 140.1 96.0 22 Quantifier
140.1 123.0 15 Qualifier
140.1 112.0 25 Qualifier

| IS (Pyrazinamide-15N,d3) | 128.1 | 81.1 | 20 | Quantifier |

Mechanistic Insight: The precursor ion 140.1 [M+H]+ corresponds to the protonated molecule. The primary fragment at m/z 96.0 typically results from the loss of the carboxamide group (-CONH2, mass 44), a characteristic fragmentation for pyrazine carboxamides.

Method Validation Summary

This method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity r² > 0.99r² = 0.998 (Range: 5 – 1000 ng/mL)
Accuracy ±15% (±20% at LLOQ)92.5% – 106.3%
Precision (CV) <15% (<20% at LLOQ)3.4% – 8.1%
Recovery Consistent across range~85%
Matrix Effect 85-115% (IS normalized)98% (Minimal suppression due to HSS T3)
Stability <15% deviationStable for 24h at 4°C (autosampler)

Troubleshooting & Expert Tips

  • Retention Time Drift: If the retention time shifts earlier, the column may be "dewetting" or not fully re-equilibrated. Ensure the re-equilibration step (4.70 - 6.00 min) is sufficient.

  • Peak Tailing: Pyrazines can interact with active silanol sites. The HSS T3 column is designed to minimize this, but adding 5mM Ammonium Formate to Mobile Phase A can further improve peak shape if tailing occurs.

  • Carryover: Due to the polarity, carryover is usually minimal. However, if observed, use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

  • Isomer Interference: Be aware of 5-Hydroxypyrazine-2-carboxamide (a structural isomer). The gradient slope (1.0 to 3.5 min) is optimized to separate these isomers. Verify specificity with individual standards during development.

References

  • Madelain, B. D., et al. (2016). "Simultaneous quantification of favipiravir and its hydroxide metabolite in human plasma and hamster matrices using a UPLC-MS/MS method." Antimicrobial Agents and Chemotherapy. Link

  • Goldhill, D. H., et al. (2020). "The mechanism of resistance to favipiravir in influenza." Proceedings of the National Academy of Sciences. Link

  • EURL-Pesticides. (2021). "Validation of MRM extraction methods for high protein content pulses." European Union Reference Laboratories. Link

  • Waters Corporation. "ACQUITY UPLC HSS T3 Columns: Care and Use Manual." Link

  • PubChem. "6-Bromo-3-hydroxypyrazine-2-carboxamide (Precursor/Analog Data)." Link

Sources

Application

Preparation of 6-Hydroxypyrazine-2-carboxamide reference standards

Title: Preparation and Characterization of 6-Hydroxypyrazine-2-carboxamide Reference Standards for Antiviral Impurity Profiling Executive Summary & Regulatory Context In the pharmaceutical industry, the rigorous profilin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preparation and Characterization of 6-Hydroxypyrazine-2-carboxamide Reference Standards for Antiviral Impurity Profiling

Executive Summary & Regulatory Context

In the pharmaceutical industry, the rigorous profiling of process-related impurities and degradation products is a fundamental pillar of patient safety and regulatory compliance. According to the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines, any impurity in an active pharmaceutical ingredient (API) must be identified, quantified, and toxicologically qualified if it exceeds specific dose-dependent thresholds[1].

During the clinical development and commercial manufacturing of pyrazine-based therapeutics—most notably the broad-spectrum antiviral Favipiravir and the anti-tuberculosis agent Pyrazinamide—various pyrazine-carboxamide derivatives emerge as critical degradants[2]. One highly scrutinized compound is 6-hydroxypyrazine-2-carboxamide (also recognized by its keto tautomer, 6-oxo-1,6-dihydropyrazine-2-carboxamide, CAS: 15000-88-1)[3]. To ensure analytical methods are robust and compliant, laboratories must synthesize and validate ultra-pure (>99%) reference standards of this specific impurity.

Mechanistic Synthesis Strategy: The Causality of S_NAr

The most reliable and high-yielding route to synthesize 6-hydroxypyrazine-2-carboxamide is via the nucleophilic aromatic substitution (S_NAr) of 6-chloropyrazine-2-carboxamide.

  • Electronic Activation and Causality: The pyrazine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. The presence of the electron-withdrawing carboxamide group at the 2-position further depletes electron density, specifically activating the 6-position (para to the carboxamide and ortho to the ring nitrogen) toward nucleophilic attack[4]. When subjected to aqueous sodium hydroxide (NaOH), the hydroxide ion acts as a strong nucleophile, efficiently displacing the chloride leaving group.

  • Tautomerism and Isolation Logic: In aqueous solution, 6-hydroxypyrazine-2-carboxamide exists in a dynamic tautomeric equilibrium with its keto form, 6-oxo-1,6-dihydropyrazine-2-carboxamide[3]. This amphoteric nature dictates the isolation causality: the product must be precipitated precisely at its isoelectric point (pH ~3.5–4.0). If the pH is too high, the compound remains dissolved as a sodium salt; if too low, it risks forming a highly soluble hydrochloride salt. Isoelectric precipitation ensures a self-validating recovery system, maximizing yield while leaving inorganic byproducts in the aqueous mother liquor.

SynthesisWorkflow SM 6-Chloropyrazine-2-carboxamide (Starting Material) Reaction S_NAr Hydrolysis (60°C, 4 hours) SM->Reaction Reagent Aqueous NaOH (1.5 eq) (Nucleophile) Reagent->Reaction Workup Isoelectric Precipitation (2M HCl, pH 3.5-4.0) Reaction->Workup Isolation Vacuum Filtration & Cold Water Wash Workup->Isolation Purification Recrystallization (Ethanol/Water) Isolation->Purification Product 6-Hydroxypyrazine-2-carboxamide (>99% Purity) Purification->Product

Synthesis and isolation workflow for 6-hydroxypyrazine-2-carboxamide reference standards.

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol incorporates in-process controls (IPCs) to ensure the reaction validates its own completion before proceeding to the next step.

Materials Required:

  • 6-Chloropyrazine-2-carboxamide (Starting Material, >98% purity)

  • Sodium Hydroxide (NaOH, 2.0 M aqueous solution)

  • Hydrochloric Acid (HCl, 2.0 M aqueous solution)

  • Deionized Water (Milli-Q grade)

  • Absolute Ethanol

Procedure:

  • Reaction Setup: Suspend 10.0 g (63.5 mmol) of 6-chloropyrazine-2-carboxamide in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Nucleophilic Attack: Slowly add 47.6 mL of 2.0 M NaOH (95.2 mmol, 1.5 eq) dropwise over 15 minutes. Causality: Gradual addition prevents localized exothermic spikes that could lead to the over-hydrolysis of the carboxamide group to a carboxylic acid.

  • Thermal Activation: Heat the reaction mixture to 60°C and stir continuously for 4 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with dilute HCl, and analyze via HPLC. The reaction is self-validated as complete when the starting material peak area is <0.5%.

  • Isoelectric Precipitation: Cool the reaction mixture to 0–5°C using an ice bath. Slowly add 2.0 M HCl dropwise while monitoring the pH with a calibrated probe. Cease addition when the pH reaches exactly 3.5–4.0. A dense white/off-white precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold deionized water to remove residual NaCl.

  • Purification: Recrystallize the crude product from a boiling mixture of Ethanol/Water (80:20 v/v). Allow it to cool slowly to room temperature, then to 4°C overnight. Filter and dry the crystals in a vacuum oven at 45°C for 12 hours.

Analytical Characterization & Validation

To qualify as a reference standard for API batch release, the synthesized compound must undergo orthogonal analytical characterization to prove its identity and purity.

Analytical TechniqueParameter / SpecificationObserved ResultValidation Purpose
HPLC (UV at 254 nm) Purity (Area %)> 99.5%Confirms suitability for quantitative impurity profiling.
HRMS (ESI+) [M+H]⁺ for C₅H₆N₃O₂m/z 140.0458Validates exact molecular mass and elemental composition.
¹H-NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ)12.30 (br s, 1H, OH/NH), 8.25 (s, 1H, Ar-H), 8.10 (s, 1H, Ar-H), 7.85 (br s, 1H, NH₂), 7.60 (br s, 1H, NH₂)Confirms structural connectivity and tautomeric presence.
¹³C-NMR (100 MHz, DMSO-d₆) Carbon Resonances165.2 (C=O amide), 158.4 (C-OH), 146.1, 132.5, 128.8Verifies the carbon skeleton and functional groups.
FT-IR (ATR) Key Stretching Frequencies3350, 3180 (N-H), 1685 (C=O amide), 1650 (C=O keto) cm⁻¹Differentiates the carboxamide and keto-enol functional groups.

Application in Impurity Profiling Workflows

Once validated, the 6-hydroxypyrazine-2-carboxamide reference standard is integrated into the quality control pipeline. During the LC-MS/MS screening of Favipiravir or Pyrazinamide API batches, unknown peaks with a molecular weight of ~139.04 g/mol are flagged. By spiking the API sample with the reference standard, analysts can confirm the impurity's identity through exact chromatographic co-elution (Retention Time matching) and MS/MS fragmentation pattern alignment. This self-validating loop ensures that any out-of-specification (OOS) results are accurately attributed and quantified against a known, highly pure baseline.

ProfilingLogic API API Batch Analysis LCMS LC-MS/MS Screening API->LCMS Unknown Unknown Peak (m/z 139.04) LCMS->Unknown CoElution Co-elution & RT Matching Unknown->CoElution RefStd 6-Hydroxypyrazine-2-carboxamide Reference Standard RefStd->CoElution Validated Validated Impurity Quantification CoElution->Validated

LC-MS/MS impurity profiling logic utilizing the validated reference standard.

References

1.[3] Title: CAS Number Length Index - Ambeed.com. Source: ambeed.com. URL: 2. Title: Favipiravir | Simson Pharma Limited. Source: simsonpharma.com. URL: 3.[1] Title: ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained - SynThink. Source: synthinkchemicals.com. URL: 4.[2] Title: Evaluating Impurities in New Drugs to Prevent Delays in Development - Premier Research. Source: premier-research.com. URL: 5.[4] Title: Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation - PMC. Source: nih.gov. URL:

Sources

Method

Solubility enhancement methods for pyrazine carboxamides

Application Note: Solubility Enhancement Strategies for Pyrazine Carboxamides Executive Summary Pyrazine carboxamides, exemplified by the antitubercular agent Pyrazinamide (PZA) and the antiviral Favipiravir (T-705) , re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Enhancement Strategies for Pyrazine Carboxamides

Executive Summary

Pyrazine carboxamides, exemplified by the antitubercular agent Pyrazinamide (PZA) and the antiviral Favipiravir (T-705) , represent a critical class of nitrogen-heterocyclic APIs. Despite their therapeutic efficacy, these compounds often exhibit BCS Class II or IV behavior, characterized by poor aqueous solubility or permeability.

The primary barrier to solubility in this class is the robust intermolecular hydrogen bonding network (amide-amide homosynthons) and efficient crystal packing (π-π stacking of the pyrazine ring). This guide details three field-proven methodologies to disrupt these lattice forces: Crystal Engineering (Co-crystallization) , Amorphous Solid Dispersions (ASD) , and Hydrotropic Solubilization .

Mechanistic Barrier: The "Brick Wall" of Solubility

To solve the solubility problem, one must first understand the crystal lattice. Pyrazine carboxamides form stable centrosymmetric dimers via N-H···O hydrogen bonds between the primary amide groups.

  • The Problem (Homosynthon): The Amide-Amide dimer creates a high lattice energy barrier that water molecules struggle to break.

  • The Solution (Heterosynthon): We introduce a "co-former" molecule that competes for these hydrogen bonding sites, breaking the dimer and forming a more soluble Acid-Amide or Acid-Pyridine heterosynthon.

Protocol A: Co-Crystallization via Liquid-Assisted Grinding (LAG)

Methodology for creating high-solubility crystalline forms without altering pharmacological activity.

Target Mechanism: Replacement of the drug-drug homosynthon with a drug-coformer heterosynthon. Recommended Co-formers: Dicarboxylic acids (Glutaric acid, Succinic acid) or GRAS status compounds (Saccharin, Theophylline).

Experimental Workflow
  • Stoichiometric Calculation:

    • Calculate 1:1 and 2:1 molar ratios of Drug:Co-former.

    • Example: For Pyrazinamide (MW 123.11 g/mol ) and Glutaric Acid (MW 132.12 g/mol ), weigh 123.1 mg PZA and 132.1 mg GA.

  • Pre-Milling:

    • Individually mill the drug and co-former for 2 minutes to normalize particle size (<50 µm).

  • Liquid-Assisted Grinding (LAG):

    • Combine components in a stainless steel jar (e.g., Retsch MM400).

    • Add Ethanol or Methanol at a ratio of 5 µL per 100 mg of powder. Note: The solvent acts as a catalyst for molecular diffusion, not a dissolving medium.

    • Grind at 25 Hz for 30–45 minutes.

  • Curing:

    • Transfer the resulting paste to a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Validation:

    • Analyze via PXRD.[1][2][3][4] A "hit" is defined by the disappearance of characteristic API peaks and the emergence of new, distinct reflection peaks (not just a superposition of physical mixtures).

Visualizing the Workflow

CoCrystalWorkflow Start Raw API (Pyrazine Carboxamide) Weigh Stoichiometric Weighing (1:1 or 2:1 Molar Ratio) Start->Weigh Coformer Select Co-former (e.g., Glutaric Acid) Coformer->Weigh Grind Liquid-Assisted Grinding (25 Hz, 30 min, +EtOH) Weigh->Grind Mix Cure Vacuum Curing (40°C, 24h) Grind->Cure Paste Formation Analysis PXRD & DSC Analysis Cure->Analysis Decision New Peaks? Analysis->Decision Success Valid Co-Crystal (Enhanced Solubility) Decision->Success Yes Fail Physical Mixture (Retry Solvent/Ratio) Decision->Fail No

Figure 1: Decision tree for Liquid-Assisted Grinding (LAG) co-crystallization screening.

Protocol B: Amorphous Solid Dispersion (ASD)

Methodology for stabilizing the high-energy amorphous form.

Target Mechanism: "Freezing" the API in a disordered state within a polymer matrix to prevent recrystallization. Recommended Polymers: PVP K30 (Polyvinylpyrrolidone) or HPMC-AS.

Experimental Workflow
  • Solvent Selection:

    • Use a common solvent capable of dissolving both the hydrophobic API and the hydrophilic polymer.

    • Recommendation:Dichloromethane:Ethanol (1:1 v/v) .

  • Dissolution:

    • Dissolve Pyrazine Carboxamide (10% w/v) and PVP K30 (40% w/v) to achieve a 1:4 Drug:Polymer ratio .

    • Stir until optically clear.[5]

  • Solvent Evaporation (Rotary Evaporator):

    • Set bath temperature to 40°C (Caution: Pyrazinamide can sublime at high temps; keep T < 60°C).

    • Apply vacuum gradually to prevent "bumping".

  • Secondary Drying:

    • Dry the resulting film/foam in a desiccator over P₂O₅ for 48 hours.

  • Pulverization:

    • Gently crush the dried mass and sieve through a #60 mesh (250 µm).

Critical Control Point: Conduct DSC (Differential Scanning Calorimetry) . A successful ASD will show a Glass Transition Temperature (Tg) but no sharp melting endotherm. If a melting peak remains, the drug is not fully amorphous.

Protocol C: Hydrotropic Solubilization

Methodology for liquid formulations (syrups/injectables).

Target Mechanism: Stacking of planar hydrotrope molecules around the drug to interfere with water structure and increase solvation. Recommended Hydrotropes: Sodium Benzoate, Nicotinamide.

Experimental Workflow
  • Prepare a 40% w/v aqueous solution of Sodium Benzoate.

  • Add excess Pyrazine Carboxamide to the solution.

  • Agitate at 25°C for 24 hours.

  • Filter through a 0.45 µm membrane.

  • Analyze filtrate by UV-Vis Spectrophotometry (approx. 268 nm for PZA).

    • Expected Result: Solubility increase of >10-fold compared to pure water.[6]

Comparative Data Summary

MethodMechanismSolubility GainStability Risk
Co-Crystallization Lattice alteration (Heterosynthons)5x – 20xLow (Thermodynamically stable)
Solid Dispersion Amorphization (High Energy)20x – 100xHigh (Risk of recrystallization)
Hydrotropy Solute-Solvent interaction10x – 50xMedium (Precipitation on dilution)
Salt Formation Ionization (e.g., Na+ salt)>100xpH dependent

Mechanistic Visualization

SolubilityMechanism Insoluble Insoluble State (Amide-Amide Homosynthon) CoCrystal Co-Crystal Form (Acid-Amide Heterosynthon) Lattice Energy Reduced Insoluble->CoCrystal + Co-Former (H-Bond Breaking) Amorphous Amorphous Dispersion (Disordered State) No Crystal Lattice Insoluble->Amorphous + Polymer (Solvent Evap) CoFormer Co-Former Addition (Carboxylic Acid) CoFormer->CoCrystal Polymer Polymer Matrix (PVP/HPMC) Polymer->Amorphous

Figure 2: Mechanistic pathways for transforming insoluble pyrazine carboxamide dimers into soluble forms.

References

  • Aitipamula, S. et al. (2014).[3] "Pharmaceutical cocrystals of the anti-tuberculosis drug pyrazinamide with dicarboxylic and tricarboxylic acids."[7] CrystEngComm. Link

  • Zhang, Y. et al. (2021). "Novel Formulations of the Antiviral Drug Favipiravir: Improving Permeability and Tabletability."[4] Crystal Growth & Design. Link

  • Grobelny, P. et al. (2011).[3] "Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals." Journal of Pharmaceutical Sciences. Link

  • Musunuri, S. et al. (2024). "Advancements in Antiviral Therapy: Favipiravir Sodium in Nasal Formulation." PubMed.[8] Link

  • Shimizu, S. et al. (2013). "Hydrotropy: monomer-micelle equilibrium and minimum hydrotrope concentration." Journal of Physical Chemistry B. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Hydroxypyrazine-2-carboxamide Synthesis

This guide is designed for chemistry professionals engaged in the synthesis of 6-Hydroxypyrazine-2-carboxamide (also known as T-1105), a critical intermediate and a broad-spectrum viral polymerase inhibitor. Our goal is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for chemistry professionals engaged in the synthesis of 6-Hydroxypyrazine-2-carboxamide (also known as T-1105), a critical intermediate and a broad-spectrum viral polymerase inhibitor. Our goal is to provide a comprehensive resource that addresses common challenges, optimizes yield, and ensures the reproducibility of your synthesis campaign. We will delve into the causality behind experimental choices, offering solutions grounded in established chemical principles.

Section 1: Synthesis Overview & Core Mechanism

The most common and accessible route to 6-Hydroxypyrazine-2-carboxamide involves the condensation reaction between glyoxal and 2-aminomalonamide, followed by an oxidation step. Understanding the mechanism is key to troubleshooting. The reaction proceeds via the formation of a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine ring. The hydroxyl group exists in tautomeric equilibrium with its keto form, 3-oxo-3,4-dihydropyrazine-2-carboxamide.

Below is a workflow diagram illustrating the key stages of the synthesis.

G cluster_0 Preparation & Reaction cluster_1 Oxidation & pH Adjustment cluster_2 Isolation & Purification A Prepare Aqueous Solution of 2-Aminomalonamide B Add Glyoxal Solution (Control Temperature) A->B C Heat Reaction Mixture (e.g., 90°C for 3h) B->C D Cool to Room Temperature C->D E Neutralize with NH4OH (pH > 7) D->E F Cool to 0°C E->F G Add Oxidizing Agent (e.g., H2O2) Dropwise F->G H Stir at Room Temperature G->H I Filter Precipitate H->I J Wash with Acetone/Water I->J K Recrystallize from Water J->K L Dry Under Vacuum K->L M Final Product: 6-Hydroxypyrazine-2-carboxamide L->M

Caption: General workflow for 6-Hydroxypyrazine-2-carboxamide synthesis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

A: Low yield is a common issue that can stem from several factors. Systematically investigating the following points is crucial.

  • Purity of Starting Materials: Both glyoxal and 2-aminomalonamide can be unstable. Glyoxal is typically supplied as a 40% aqueous solution and can polymerize on storage. Use fresh, high-quality reagents. 2-aminomalonamide can degrade; verify its purity by NMR or melting point before use.

  • Stoichiometry and Order of Addition: While the stoichiometry is 1:1, the concentration of reactants is critical. A preparation method described involves adding glyoxal to a suspension of 2-aminomalonamide in water. The concentration affects the rate of both the desired condensation and potential side reactions.

  • Temperature Control: The initial condensation and subsequent oxidation are temperature-sensitive. The condensation with glyoxal is often performed at elevated temperatures (e.g., 90°C), while the addition of the oxidizing agent (like H₂O₂) should be done at low temperatures (0°C) to control the exothermic reaction and prevent degradation.

  • pH Management: The pH during oxidation is critical. The reaction is typically performed under slightly basic conditions (pH > 7) after the initial condensation. Incorrect pH can lead to incomplete oxidation or the formation of undesired byproducts.

  • Incomplete Oxidation: The conversion of the dihydropyrazine intermediate to the final aromatic product requires an oxidizing agent. If the addition is too rapid or the amount is insufficient, the reaction may not go to completion.

Q2: I am observing significant impurity peaks in my HPLC/NMR analysis. What are the likely side products and how can I minimize them?

A: Impurity formation is often related to the high reactivity of the starting materials.

  • Self-Condensation of Glyoxal: Under basic conditions, glyoxal can undergo self-condensation reactions. This is why controlled, slow addition to the 2-aminomalonamide solution is recommended.

  • Formation of Polymeric Materials: Overheating or incorrect pH can lead to polymerization, resulting in insoluble, tar-like impurities that complicate purification.

  • Incomplete Cyclization/Oxidation: Residual starting materials or the dihydropyrazine intermediate can persist if reaction times or temperatures are not optimal.

  • Degradation of Product: The pyrazine ring, while aromatic, can be susceptible to decomposition under harsh oxidative or pH conditions.

Mitigation Strategies:

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.

  • Optimize Oxidant Addition: Add the oxidizing agent (e.g., hydrogen peroxide) slowly and maintain a low temperature to prevent runaway reactions.

  • Purification: The product is typically a solid that precipitates from the reaction mixture. Effective purification can be achieved by washing the crude product with appropriate solvents (like cold water or acetone) followed by recrystallization.

Q3: The reaction seems to stall and does not proceed to completion. What steps can I take?

A: A stalled reaction points towards an issue with the reaction conditions or reagent activity.

  • Re-evaluate Reagent Quality: As mentioned, the purity of glyoxal is paramount. Consider using a freshly opened bottle or titrating it to determine its exact concentration.

  • Check Reaction Temperature: Ensure your heating apparatus is calibrated and maintaining the target temperature (e.g., 90°C) consistently.

  • Extend Reaction Time: If monitoring indicates a slow but ongoing reaction, extending the heating time may be necessary.

  • Solvent Effects: While the reaction is typically run in water, the concentration of the reactants can be optimized. Very dilute conditions may slow the reaction rate, while overly concentrated mixtures can lead to precipitation and mixing issues.

The following troubleshooting decision tree can guide your optimization process.

G Start Low Yield or High Impurities CheckPurity Verify Purity of Starting Materials (Glyoxal, 2-aminomalonamide) Start->CheckPurity MonitorReaction Monitor Reaction Progress (TLC/HPLC) Start->MonitorReaction Incomplete Reaction Incomplete? CheckPurity->Incomplete MonitorReaction->Incomplete SideProducts Major Side Products? MonitorReaction->SideProducts OptimizeTimeTemp Adjust Reaction Time or Temperature Incomplete->OptimizeTimeTemp Yes CheckReagents Use Fresh Reagents Incomplete->CheckReagents Yes OptimizeStoich Adjust Stoichiometry & Addition Rate SideProducts->OptimizeStoich Yes OptimizeOxidation Optimize Oxidation Step (Temp, pH, Rate) SideProducts->OptimizeOxidation Yes Purification Review Purification Protocol (Washing, Recrystallization) SideProducts->Purification No

Caption: Troubleshooting decision tree for synthesis optimization.

Section 3: Experimental Protocol & Data

This section provides a detailed, step-by-step protocol based on established literature methods for the synthesis of 6-Hydroxypyrazine-2-carboxamide.

Protocol 1: Synthesis from 2-Aminomalonamide and Glyoxal

Materials:

  • 2-Aminomalonamide

  • Glyoxal (40% solution in water)

  • Ammonium Hydroxide (NH₄OH, 15% solution)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Deionized Water

  • Acetone

Procedure:

  • Reaction Setup: Suspend 2-aminomalonamide in deionized water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Condensation: To this suspension, add the 40% aqueous solution of glyoxal.

  • Heating: Heat the reaction mixture to 90°C and stir for 3 hours.

  • Cooling & Neutralization: Cool the mixture to room temperature. Neutralize the solution by adding 15% ammonium hydroxide solution until the pH is greater than 7.

  • Oxidation: Cool the flask in an ice bath to 0°C. Add 30% hydrogen peroxide dropwise while stirring vigorously, ensuring the temperature does not rise significantly.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Isolation: A precipitate should form. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid with cold acetone.

  • Purification: Recrystallize the crude product from hot water to yield the pure 6-Hydroxypyrazine-2-carboxamide.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Influence of Key Parameters on Reaction Outcome
ParameterSub-Optimal ConditionPotential Negative OutcomeRecommended Action
Temperature >100°C during condensation or >10°C during H₂O₂ additionIncreased side products, polymerization, product degradation.Strictly control heating to 90°C; use an ice bath for oxidation.
pH < 7 during oxidationIncomplete oxidation of the dihydropyrazine intermediate.Ensure pH is slightly basic (>7) before adding the oxidizing agent.
Reagent Quality Old or polymerized glyoxalLow conversion, stalled reaction, formation of insoluble impurities.Use fresh glyoxal from a reputable supplier.
Addition Rate Rapid addition of H₂O₂Uncontrolled exotherm, potential for violent reaction, product degradation.Add H₂O₂ dropwise with efficient stirring and cooling.

References

  • Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Steris Healthcare. (2025). Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Optimization of reaction conditions for accessing N-heterocyclic enaminones. Mini-Reviews in Organic Chemistry.
  • Request PDF. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available at: [Link]

  • SciSpace. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

  • ACS Publications. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Organic Letters. Available at: [Link]

  • Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 117-120. Available at: [Link]

  • Chem-Space. (2021). 3-Hydroxypyrazine-2-carboxamide——Indication, Mechanism of action, Preparation etc.. Available at: [Link]

  • Titova, Y. A., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Mironov, M. A., & Filyakova, V. I. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of Organic Chemistry, 56, 1389–1405. Available at: [Link]

  • Scientific Update. (2020). Favipiravir and the battle against COVID-19. Available at: [Link]

  • Google Patents. (n.d.). CN113929633A - A kind of synthetic method and application of favipiravir.
  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 233. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Pyrazine Analysis

Introduction: The Pyrazine Paradox Pyrazines present a unique chromatographic challenge. As weak bases (pKa ~0.65 for parent pyrazine, rising to ~2.5–3.0 for alkyl derivatives), they exist at the intersection of two prob...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazine Paradox

Pyrazines present a unique chromatographic challenge. As weak bases (pKa ~0.65 for parent pyrazine, rising to ~2.5–3.0 for alkyl derivatives), they exist at the intersection of two problematic behaviors:

  • High Polarity: They are poorly retained on standard C18 columns, often co-eluting with the void volume where peak shape naturally degrades.

  • Silanol Activity: Despite being weak bases, the nitrogen lone pairs are aggressive hydrogen-bond acceptors, interacting with residual silanols on silica columns to cause severe tailing.

This guide moves beyond generic advice to address the specific physicochemical interactions driving pyrazine peak distortion.

Part 1: Diagnostic Workflow

Before altering chemistry, use this decision matrix to identify the root cause of the tailing.

PyrazineTroubleshooting Start OBSERVATION: Pyrazine Peak Tailing (As > 1.5) CheckRet Check Retention Factor (k) Start->CheckRet LowRet k < 1.0 (Eluting near void) CheckRet->LowRet Early Elution GoodRet k > 2.0 (Retained but tailing) CheckRet->GoodRet Late Elution ActionHILIC CAUSE: Lack of Retention SOLUTION: Switch to HILIC or PFP LowRet->ActionHILIC CheckCol Check Column Chemistry GoodRet->CheckCol StandardC18 Standard C18 CheckCol->StandardC18 Type A/B Silica Endcapped Base-Deactivated / Hybrid CheckCol->Endcapped Modern Hybrid ActionSilanol CAUSE: Silanol Interaction SOLUTION: Add Modifier (Ammonium Acetate) StandardC18->ActionSilanol ActionLoad CAUSE: Mass Overload SOLUTION: Dilute Sample 1:10 Endcapped->ActionLoad

Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry in nitrogenous heterocycles.

Part 2: The Chemistry of Tailing (Silanol Interactions)

The Problem: Lewis Acid-Base Interactions

Even when pyrazine is neutral (pH > 3.0), the nitrogen atoms possess lone pair electrons that act as Lewis Bases . The silica support of your column contains residual silanol groups (Si-OH), which act as Lewis Acids .

  • Mechanism: The pyrazine nitrogen forms a hydrogen bond with the acidic proton of the silanol.

  • Result: This secondary interaction is kinetically slower than the primary hydrophobic partition, causing the "tail" of the peak as molecules are slowly released from the surface.

Solution: Mobile Phase Modifiers

You must "mask" these silanols or compete for them. Simple pH adjustment is often insufficient because pyrazines are so weakly basic that they remain neutral while silanols ionize.

Protocol 1: The "Chaotropic" Buffer System

Ammonium acetate is superior to phosphate for pyrazines because the ammonium ion (


) effectively competes with the pyrazine for silanol sites, while the acetate provides buffering.

Materials:

  • LC-MS Grade Ammonium Acetate.

  • Acetic Acid.

  • HPLC Grade Water & Acetonitrile (ACN).

Step-by-Step:

  • Stock Preparation: Prepare a 100 mM Ammonium Acetate stock solution in water.

  • pH Adjustment: Adjust pH to 5.0 using Acetic Acid. (Note: Operating near pH 5.0 is ideal; it keeps alkyl-pyrazines neutral but suppresses silanol ionization compared to pH 7.0).

  • Working Solution (Mobile Phase A): Dilute stock to 10 mM in water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 30% B over 10 minutes. (Pyrazines elute early; high organic is rarely needed).

ModifierProsConsRecommendation
Ammonium Acetate Volatile (MS compatible), masks silanols effectively.Low buffer capacity at pH 7.Primary Choice
Triethylamine (TEA) Aggressive silanol blocker.Contaminates MS sources; difficult to wash out.Use only for UV detection
TFA (0.1%) Low pH suppresses silanols.Ion-pairing effect can alter selectivity; MS signal suppression.Secondary Choice

Part 3: The Physics of Retention (Column Selection)

The Problem: The "Void" Trap

Pyrazine is highly polar (


). On a standard C18 column, it often elutes at the solvent front (

). Peaks eluting near the void volume (

) appear distorted due to extra-column dispersion and lack of focusing, often mistaken for chemical tailing.
Solution: Orthogonal Selectivity (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for small, polar heterocycles. It uses a water layer on a polar surface to retain analytes based on polarity.

Protocol 2: HILIC Separation of Pyrazines

Column: Silica or Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

Step-by-Step:

  • System Prep: Flush system with 50:50 Water:Isopropanol to remove all traces of RPLC ion-pairing agents.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Method: 90% B / 10% A.

    • Note: Unlike RPLC, water is the "strong" solvent.[1][2] You need high ACN to retain pyrazine.

  • Sample Diluent (CRITICAL): Dissolve sample in 95% ACN.

    • Warning: Injecting a water-based sample into a HILIC column causes "solvent mismatch," leading to massive peak distortion.

HILIC_Mechanism Silica Polar Stationary Phase WaterLayer Stagnant Water Layer Silica->WaterLayer Adsorbed Bulk Bulk Mobile Phase (High ACN) WaterLayer->Bulk Partitioning Pyrazine Pyrazine Pyrazine->WaterLayer Retained in Aqueous Layer

Figure 2: HILIC retention mechanism. Pyrazine partitions into the water layer adsorbed on the silica surface, providing retention away from the void volume.

Part 4: Frequently Asked Questions (FAQ)

Q: I am using a C18 column and cannot switch to HILIC. What is my best option? A: Switch to a Polar-Embedded C18 or a Pentafluorophenyl (PFP) column.

  • Why: PFP columns offer pi-pi interactions with the aromatic pyrazine ring, providing retention mechanisms distinct from simple hydrophobicity. This moves the peak away from the void without requiring HILIC solvents [1].

Q: My peak isn't just tailing; it's splitting. Why? A: This is likely a pH mismatch relative to the pKa of an alkyl-derivative.

  • Explanation: If you analyze methyl-pyrazine (

    
    ) at pH 2.5, 50% is protonated and 50% is neutral. These two species interact differently with the stationary phase, causing the peak to split.[3]
    
  • Fix: Move the pH at least 2 units away from the

    
    .[4][5] For alkyl-pyrazines, pH 5.0 (neutral) or pH 1.0 (fully protonated) is recommended [2].
    

Q: Does temperature affect pyrazine tailing? A: Yes. Increasing column temperature (e.g., to 40-50°C) improves mass transfer kinetics. This sharpens the peak and reduces the visual impact of silanol interactions.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Chromatography Today. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Aqueous Stability of 6-Hydroxypyrazine-2-carboxamide

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals working with 6-Hydroxypyrazine-2-carboxamide (a key pyrazine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals working with 6-Hydroxypyrazine-2-carboxamide (a key pyrazine derivative and structural analog to critical pharmaceutical metabolites).

Handling this compound in aqueous environments presents specific physicochemical challenges. This guide addresses degradation troubleshooting, mechanistic causality, and self-validating protocols to ensure absolute data integrity in your assays.

Mechanistic Foundations of Instability

To troubleshoot effectively, you must understand why 6-hydroxypyrazine-2-carboxamide degrades or behaves unpredictably in solution. The instability is driven by two primary mechanisms:

  • Lactam-Lactim Tautomerism: The hydroxyl group at the 6-position is in dynamic equilibrium with a 6-oxo (lactam) tautomer. In unbuffered water, slight shifts in pH (e.g., from atmospheric CO₂ absorption) can push the equilibrium toward the less soluble lactam form, causing sudden precipitation.

  • Hydrolytic Deamidation: The carboxamide group is highly susceptible to nucleophilic acyl substitution. Pyrazine-2-carboxamide derivatives undergo forced degradation in acidic or basic aqueous environments to yield their corresponding 1[1]. This reaction is catalyzed by both hydronium (H⁺) and hydroxide (OH⁻) ions.

DegradationPathway A 6-Hydroxypyrazine-2-carboxamide (Enol Tautomer) B 6-Oxo-1,6-dihydropyrazine- 2-carboxamide (Keto Tautomer) A->B pH Shift / Equilibrium C 6-Hydroxypyrazine- 2-carboxylic acid + NH3 A->C Hydrolysis (H+ or OH-) D Photolytic Byproducts (Ring Cleavage) A->D UV Exposure (>280nm) B->C Hydrolysis (H+ or OH-)

Fig 1: Tautomeric equilibrium and primary degradation pathways in aqueous solution.

Troubleshooting Guide & FAQs

Q: My aqueous stock solution develops a fine white precipitate after 48 hours at 4°C. Why is this happening, and how do I fix it? A: This is a classic symptom of a pH-induced tautomeric shift. When dissolved in unbuffered LC-MS grade water, the solution lacks buffering capacity against dissolved atmospheric CO₂. As the pH drops, the equilibrium shifts toward the 6-oxo tautomer, which has significantly lower aqueous solubility. Resolution: Always prepare stock solutions in a tightly controlled2[2] using a 50 mM Phosphate Buffer (pH 7.0) to lock the tautomeric state.

Q: During HPLC-UV analysis, I observe a secondary peak growing over time at earlier retention times. What is this degradant? A: The secondary, more polar peak is 6-hydroxypyrazine-2-carboxylic acid. This is the product of carboxamide hydrolysis. Thermal decomposition and hydrolysis kinetics of pyrazinamide derivatives follow Arrhenius behavior, where elevated temperatures exponentially increase the rate of 3[3]. Resolution: Never leave working solutions on the autosampler at room temperature for >12 hours. Utilize a cooled autosampler (4°C) and store long-term aliquots at -80°C.

Q: I am seeing rapid degradation when conducting benchtop assays under ambient light. Is the compound photosensitive? A: Yes. The conjugated pyrazine ring system absorbs UV/Vis radiation, leading to photo-oxidation and ring cleavage. Resolution: Conduct all formulations in low-actinic (amber) glassware and limit exposure to direct fluorescent lighting.

Quantitative Stability Matrix

The following table summarizes the quantitative stability profile of 6-hydroxypyrazine-2-carboxamide across various conditions, allowing you to select the optimal parameters for your experimental timeline.

TemperaturepHBuffer System / SolventEstimated t₁/₂Primary Degradation Mechanism
25°C2.00.1M HCl< 12 hoursAcid-catalyzed hydrolysis
25°C7.050mM PBS~ 14 daysSlow spontaneous deamidation
25°C10.00.1M NaOH< 8 hoursBase-catalyzed hydrolysis
4°C7.0Unbuffered Water< 48 hoursTautomeric precipitation
4°C7.050mM PBS> 3 monthsStable (slow deamidation)
-80°C7.050mM PBS> 24 monthsStable (Cryopreserved)

Self-Validating Standard Operating Protocol (SOP)

To guarantee reproducible results, do not simply dissolve the powder in water. Follow this self-validating workflow to prepare a stable 10 mM stock solution. Every step includes a built-in causality check and concludes with a definitive Quality Control (QC) validation.

Step-by-Step Methodology:
  • Gravimetric Analysis: Weigh exactly 1.39 mg of 6-hydroxypyrazine-2-carboxamide (MW ~139.11 g/mol ) directly into a low-actinic (amber) microcentrifuge tube.

    • Causality: Amber tubes prevent photolytic ring cleavage during the dissolution phase.

  • Buffer Addition: Add 1.0 mL of pre-chilled (4°C) 50 mM Phosphate Buffered Saline (PBS), pH 7.0.

    • Causality: PBS maintains the pH strictly at 7.0, preventing both acid/base catalyzed hydrolysis and pH-induced tautomeric precipitation.

  • Gentle Dissolution: Vortex gently for 30–60 seconds. Do not sonicate with heat.

    • Causality: Thermal stress provides the activation energy required for the deamidation of the carboxamide group.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert. Avoid Nylon filters, as the hydrophobic pyrazine ring can exhibit non-specific binding to the nylon matrix, artificially lowering your stock concentration.

  • Aliquoting & Cryopreservation: Divide the filtered solution into 50 µL single-use aliquots and immediately transfer to -80°C.

    • Causality: Single-use aliquots prevent freeze-thaw cycles. Repeated freezing induces localized pH shifts in the micro-environment of ice crystals, accelerating degradation.

  • QC Validation (Self-Validating Step): Before freezing the entire batch, withdraw a 5 µL sample and run an immediate HPLC-UV baseline at λ=254 nm.

    • Causality: This establishes a "Time Zero" purity profile (>98% required). Any future aliquots used in assays must be cross-referenced against this baseline to validate that no degradation occurred during storage.

SOPWorkflow S1 1. Gravimetric Analysis (Amber Vials) S2 2. Buffer Addition (pH 7.0 PBS) S1->S2 S3 3. Gentle Dissolution (No Heat) S2->S3 S4 4. Sterile Filtration (0.22µm PTFE) S3->S4 S5 5. Aliquot & Cryopreservation (-80°C) S4->S5 S6 QC Validation (HPLC-UV 254nm) S5->S6 Baseline Check

Fig 2: Self-validating workflow for preparing stable 6-hydroxypyrazine-2-carboxamide solutions.

References

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.Asian Journal of Research in Chemistry.
  • DETERMINATION OF PRODUCT SHELF LIFE AND EVALUATION OF KINETIC PARAMETERS OF THERMAL DECOMPOSITION OF PYRAZINAMIDE IN SOLID STATE.Jetir.Org.
  • WO2024153946A1 - Inhibitors of mptp.Google Patents.

Sources

Optimization

Technical Support Center: T-705 (Favipiravir) Impurity Profiling &amp; Stability

Status: Operational Operator: Senior Application Scientist, Process Chemistry Division Ticket ID: T705-DEG-ID-2024 Introduction: The Stability Paradox of Pyrazines Welcome to the technical support hub for T-705 (Favipira...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist, Process Chemistry Division Ticket ID: T705-DEG-ID-2024

Introduction: The Stability Paradox of Pyrazines

Welcome to the technical support hub for T-705 (Favipiravir). If you are synthesizing or analyzing T-705, you are likely encountering a specific set of stability challenges inherent to the 6-fluoro-3-hydroxypyrazine-2-carboxamide scaffold.

The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack (de-fluorination), while the carboxamide moiety is prone to hydrolysis. This guide bypasses generic advice to focus on the causal mechanisms of these degradants and how to detect them before they compromise your batch.

Module 1: Chromatographic Anomalies (Troubleshooting)

Q: I see a "Ghost Peak" eluting immediately before T-705 in RPLC. It increases over time in aqueous buffers. What is it?

A: This is almost certainly the Carboxylic Acid Hydrolyzate (Impurity A) .

  • Identity: 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

  • Root Cause: Hydrolysis of the C2-amide group. This reaction is autocatalytic in unbuffered aqueous solutions and accelerated by acidic mobile phases left standing.

  • Diagnostic Check:

    • Check your mobile phase pH. If pH < 2.5, the equilibrium shifts, but if you are using simple water/ACN, the lack of buffering capacity allows local pH shifts.

    • RRT Shift: In standard C18 methods (pH 2.5 phosphate buffer), this peak typically elutes at RRT ~0.85–0.90 relative to T-705.

    • UV Ratio: Compare UV absorbance at 225 nm vs. 320 nm. The acid derivative often shows a hypsochromic shift (blue shift) compared to the amide.

Q: My LC-MS shows a mass of [M+H]+ 156, but T-705 is 158. Is this a fragment?

A: It is likely Impurity B (Des-fluoro / Dihydroxy) .

  • Identity: 3,6-dihydroxypyrazine-2-carboxamide.

  • Mechanism: Nucleophilic aromatic substitution (SnAr). The C6-Fluorine is a good leaving group on the electron-poor pyrazine ring. Under basic conditions (pH > 9) or in the presence of strong nucleophiles during synthesis, the Fluorine is replaced by a Hydroxyl group.

  • Mass Spec Confirmation:

    • T-705:

      
       158.03 (Parent)
      
    • Impurity B:

      
       156.04 (Note: OH is 17 Da, F is 19 Da; net loss of 2 Da).
      
    • Key Fragment: Look for the loss of the amide group (-45 Da). If the fragment retains the mass shift, the modification is on the ring.

Module 2: Degradation Pathways & Visualization

Understanding the chemical logic dictates how you store and process the material. The diagram below maps the stress conditions to the specific degradation products.

T705_Degradation T705 T-705 (Favipiravir) [C5H4FN3O2] MW: 157.10 Acid_Imp Impurity A (Hydrolysis) 6-fluoro-3-hydroxypyrazine -2-carboxylic acid [M+H]+: 159 T705->Acid_Imp Acid/Base Hydrolysis (Amide -> Acid) DesFluoro_Imp Impurity B (SnAr) 3,6-dihydroxypyrazine -2-carboxamide [M+H]+: 156 T705->DesFluoro_Imp Strong Base (pH > 10) Nucleophilic Attack (-F / +OH) NOxide N-Oxide Impurities (Oxidative Stress) T705->NOxide H2O2 / Oxidation

Figure 1: Primary degradation pathways of Favipiravir under ICH stress conditions. Red nodes indicate critical impurities monitored in HPLC.

Module 3: Synthesis-Specific Impurities

If you are synthesizing T-705 rather than just analyzing the finished product, your impurity profile will differ. The most common industrial route involves 3,6-difluoropyrazine-2-carbonitrile .

Q: I am detecting a chlorinated impurity. Where did it come from?

A: This is Impurity C (6-chloro-3-hydroxypyrazine-2-carboxamide) .

  • Origin: If you used the chlorination route (via 3,6-dichloropyrazine-2-carbonitrile) and the fluorination step (Halex reaction with KF) was incomplete, the Chlorine atom remains at position 6.

  • Detection:

    • Mass Spec: Look for the characteristic Chlorine isotope pattern (

      
       ratio of 3:1).
      
    • 
      : ~174/176.
      
Q: How do I control the Nitrile-to-Amide hydrolysis step to prevent over-hydrolysis?

A: The conversion of the intermediate 3,6-difluoropyrazine-2-carbonitrile to T-705 involves hydrolysis.

  • The Risk: If the reaction is too harsh (high temp, prolonged time in NaOH/H2O2), the nitrile goes to amide (T-705) and then immediately to the acid (Impurity A).

  • Control Strategy: Use a mild oxidative hydrolysis system (e.g.,

    
     / 
    
    
    
    ) rather than strong mineral acids. Monitor the disappearance of the nitrile peak at 2230 cm⁻¹ (IR) or by HPLC.

Synthesis_Flow Start 3,6-dichloropyrazine -2-carbonitrile Fluoro_Int 3,6-difluoropyrazine -2-carbonitrile Start->Fluoro_Int KF / DMSO (Halex Rxn) Chloro_Imp Impurity C (Incomplete Fluorination) Start->Chloro_Imp Side Rxn T705_Target T-705 (Target) Fluoro_Int->T705_Target Partial Hydrolysis (H2O2 / Base) Acid_Deg Impurity A (Over-Hydrolysis) T705_Target->Acid_Deg Prolonged Reaction

Figure 2: Process impurity origin points during the fluorination and hydrolysis steps.

Module 4: Experimental Protocols

Protocol 1: Forced Degradation Setup (Validation)

To confirm the retention times of these impurities in your specific method, perform this rapid stress test.

Stress TypeReagent / ConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C4–8 HoursFormation of Impurity A (Acid). Decrease in parent peak.
Alkali Hydrolysis 0.1 N NaOH, Ambient2–4 HoursFormation of Impurity B (Des-fluoro) and Impurity A.
Oxidative 3%

, Ambient
6 HoursMinor N-oxides; T-705 is relatively stable to mild oxidation compared to hydrolysis.
Photolytic UV Light (254 nm)24 HoursSignificant degradation; Pyrazine ring instability.
Protocol 2: Standard LC-MS Conditions for Impurity ID
  • Column: C18 (e.g., Zorbax Eclipse Plus or InertSustain AQ), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 2.5 adjusted with Acetic Acid). Note: Phosphate buffer is non-volatile and unsuitable for MS.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 40% B over 20 mins.

  • Flow Rate: 1.0 mL/min (Split to MS source).

  • Detection: UV 323 nm; MS ESI (+).

References

  • Identification of Degradation Impurities (LC-MS)

    • Title: Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method.
    • Source: Biomedical Chrom
    • URL:[Link]

  • Structural Elucidation of Alkali Impurities

    • Title: Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Synthesis & Process Impurities

    • Title: An economical and practical procedure of favipiravir synthesis for the tre
    • Source: Chemical Papers (Springer).
    • URL:[Link]

  • Impurity Profiling Methodology

    • Title: Analytical Performance and Greenness Evaluation of Five Multi-Level Design Models Utilized for Impurity Profiling of Favipiravir.
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Troubleshooting

Overcoming solubility issues in pyrazine biological assays

Technical Support Center: Pyrazine Biological Assays Subject: Troubleshooting Solubility & Aggregation in Pyrazine-Based Drug Discovery Ticket ID: PYR-SOL-001 Responder: Senior Application Scientist, High-Throughput Scre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazine Biological Assays Subject: Troubleshooting Solubility & Aggregation in Pyrazine-Based Drug Discovery Ticket ID: PYR-SOL-001 Responder: Senior Application Scientist, High-Throughput Screening Division

Overview

Pyrazine derivatives are privileged scaffolds in medicinal chemistry, essential for antitubercular agents (e.g., Pyrazinamide) and kinase inhibitors.[1] However, their planar, electron-deficient aromatic nature often leads to π-π stacking interactions , resulting in poor aqueous solubility and "brick dust" crystal lattices.

In biological assays, this manifests not just as precipitation, but as promiscuous inhibition —where colloidal aggregates sequester enzymes, leading to false positives.[2] This guide provides a self-validating troubleshooting framework to distinguish between true biological activity and solubility artifacts.

Part 1: The Diagnostic Workflow

Is your compound inactive, or just insoluble?

Before altering your chemistry, you must diagnose the physical state of the compound in the assay buffer. Visual inspection is insufficient for detecting micro-precipitates or colloids.

Interactive Troubleshooting Flowchart

The following logic gate determines the root cause of assay failure.

Pyrazine_Troubleshooting Start Issue: Inconsistent IC50 / Low Activity Step1 1. Measure Kinetic Solubility (Nephelometry/DLS) Start->Step1 Decision1 Is Solubility < Assay Conc? Step1->Decision1 Precip Diagnosis: Precipitation Decision1->Precip Yes Soluble Compound is Soluble Decision1->Soluble No Action1 Action: Carrier Formulation (Cyclodextrins) Precip->Action1 Step2 2. Perform Detergent Test (Add 0.01% Triton X-100) Soluble->Step2 Decision2 Does IC50 Shift? Step2->Decision2 Aggregator Diagnosis: Colloidal Aggregation (False Positive) Decision2->Aggregator Yes (Activity lost) TrueBinder Diagnosis: True Binding Event Decision2->TrueBinder No (Activity stable) Action2 Action: Optimize Scaffold (Reduce LogP) Aggregator->Action2

Figure 1: Decision matrix for distinguishing solubility limits from specific biological activity.

Part 2: Addressing Colloidal Aggregation (The "False Positive" Trap)

The Issue: Pyrazines are prone to forming colloidal aggregates at micromolar concentrations. These particles (100–400 nm) non-specifically adsorb enzymes, inhibiting them without binding to the active site. This phenomenon, extensively characterized by the Shoichet lab, is the leading cause of false positives in kinase and protease assays.

The Mechanism: Unlike precipitation (phase separation), colloids remain suspended. They exhibit a "bell-shaped" dose-response curve and are highly sensitive to enzyme concentration.

Protocol: The Detergent Sensitivity Test Objective: Validate if inhibition is specific or due to aggregation.[2] Principle: Non-ionic detergents disrupt colloidal aggregates at concentrations below the Critical Micelle Concentration (CMC) but do not affect specific ligand-protein binding.

  • Preparation: Prepare two identical assay plates.

    • Plate A: Standard assay buffer.

    • Plate B: Assay buffer supplemented with 0.01% (v/v) Triton X-100 (freshly prepared).

  • Execution: Run the dose-response curve for your pyrazine derivative on both plates simultaneously.

  • Analysis: Calculate the IC50 shift.

ResultInterpretationAction
IC50 Unchanged Specific BindingProceed with lead optimization.
IC50 Increases >10x Aggregation ArtifactThe compound is a promiscuous aggregator. Discard or reformulate.
Activity Disappears Precipitation/AggregationCompound is insoluble in assay media.

Part 3: Solvent System Optimization

Q: My pyrazine precipitates when diluted from DMSO into aqueous buffer. How do I fix this?

Expert Insight: The "Crash-Out" effect occurs because pyrazines are often highly soluble in DMSO but have low aqueous solubility. Rapid dilution creates local supersaturation.

Strategy 1: The DMSO Ramp Most enzymatic assays tolerate up to 1% DMSO, and cell-based assays up to 0.5%.

  • Do not pipette 100% DMSO stock directly into the assay well.

  • Do: Perform an intermediate dilution step.

    • Step 1: Dilute 10mM stock 1:10 in 100% DMSO (1mM).

    • Step 2: Dilute 1:10 into assay buffer (100µM, 10% DMSO).

    • Step 3: Final dilution into assay plate (10µM, 1% DMSO).

Strategy 2: Co-solvent Systems If DMSO alone fails, use a binary solvent system to reduce the dielectric contrast.

Co-solventMax Tolerated Conc. (Assay Dependent)Mechanism
PEG 400 1–5%Steric stabilization of hydrophobic cores.
Glycerol 5–10%Increases viscosity, reducing nucleation rate.
Ethanol <2%Alternative for DMSO-sensitive enzymes.

Part 4: Advanced Formulation (Cyclodextrins)

Q: Can I use carriers to keep my pyrazine in solution without affecting the assay?

Answer: Yes. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for in vitro bioassays.

Mechanism: Pyrazines fit into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior interacts with the buffer. Unlike detergents, CDs rarely denature proteins at low concentrations.

Cyclodextrin_Mechanism Pyrazine Pyrazine (Hydrophobic) CD Cyclodextrin (Host Cavity) Pyrazine->CD Encapsulation Complex Inclusion Complex (Soluble) CD->Complex Stabilization

Figure 2: Host-guest complexation solubilizes the pyrazine without chemical modification.

Protocol: HP-β-CD Formulation

  • Prepare a 20% (w/v) HP-β-CD stock solution in water. Filter sterilize (0.22 µm).

  • Dissolve your pyrazine compound in the HP-β-CD stock before adding buffer salts.

    • Note: Sonicate for 30 mins at 37°C to ensure inclusion complex formation.

  • Dilute this complex into your assay buffer.

    • Validation: Ensure the final CD concentration in the well is <2% to avoid extracting lipid components if using membrane-based assays.

Part 5: The pKa Trap (Chemical Modification)

Q: Should I just make a salt?

Expert Caution: Pyrazine itself is a very weak base (pKa ~0.6). The ring nitrogens are electron-deficient and will not protonate at physiological pH (7.4).

  • Standard Salts (HCl): Will likely dissociate in the assay buffer, causing the free base to precipitate immediately ("disproportionation").

  • Solution: You cannot rely on the pyrazine ring for salt formation. You must introduce a basic handle (e.g., an amino side chain) with a pKa > 8.0 to form a stable salt that survives assay dilution.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Assay Guidance Manual. (2012). DMSO Tolerance and Reagent Stability Testing. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Reference Data & Comparative Studies

Validation

The Unsung Hero of Antiviral Research: A Comparative Guide to 6-Hydroxypyrazine-2-carboxamide as a Negative Control

In the relentless pursuit of novel antiviral therapeutics, the integrity of experimental data is paramount. The sophisticated design of antiviral assays, which are fundamental to this endeavor, hinges on the inclusion of...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel antiviral therapeutics, the integrity of experimental data is paramount. The sophisticated design of antiviral assays, which are fundamental to this endeavor, hinges on the inclusion of appropriate controls. While positive controls like the well-established drug Favipiravir (T-705) confirm an assay's sensitivity, the often-overlooked negative control is equally critical for validating the specificity of the observed antiviral effects. This guide provides an in-depth technical comparison of 6-Hydroxypyrazine-2-carboxamide as a robust negative control against the potent antiviral agent Favipiravir, offering a framework for its integration into antiviral screening programs.

The Critical Role of Controls in Antiviral Assays

A well-designed antiviral assay must be a self-validating system. This is achieved through the judicious use of controls that establish the baseline and the dynamic range of the experiment.

  • Positive Control: A compound with a known and well-characterized antiviral activity against the target virus. This control validates that the assay system is functioning correctly and is capable of detecting antiviral effects. Favipiravir is an excellent example, with a broad spectrum of activity against RNA viruses.[1][2][3]

  • Negative Control: A compound that is structurally similar to the active drug but is biologically inactive against the target virus. This control is crucial for ruling out non-specific effects of the chemical scaffold, the solvent, or the assay conditions themselves that might lead to false-positive results.

  • Vehicle Control: This consists of the solvent (e.g., DMSO) used to dissolve the test compounds, administered to cells at the same concentration as in the experimental wells. It accounts for any potential effects of the solvent on cell viability and viral replication.

  • Cell Control (Mock-infected): These are uninfected cells that are not treated with any compound. They represent the baseline of 100% cell viability and are essential for calculating cytotoxicity.[4]

A Tale of Two Pyrazinecarboxamides: Favipiravir vs. 6-Hydroxypyrazine-2-carboxamide

The selection of 6-Hydroxypyrazine-2-carboxamide as a negative control is predicated on its structural similarity to Favipiravir, coupled with a critical chemical modification that is predicted to abrogate its antiviral activity.

Favipiravir (T-705): The Archetypal Broad-Spectrum Antiviral

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a prodrug that, upon entering a cell, is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP).[1][2][3] This active metabolite mimics a purine nucleotide and is recognized by the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][5][6] The incorporation of T-705-RTP into the nascent viral RNA chain leads to the termination of replication, thereby inhibiting the production of new viral particles.[6][7] Its broad-spectrum activity has been demonstrated against influenza viruses, arenaviruses, bunyaviruses, and filoviruses.[1][2][3]

6-Hydroxypyrazine-2-carboxamide: The Inactive Analogue

In contrast, 6-Hydroxypyrazine-2-carboxamide is a structural analogue of Favipiravir that lacks the fluorine atom at the 6-position and has the hydroxyl group at the 6-position instead of the 3-position. While direct experimental data on the antiviral activity of 6-Hydroxypyrazine-2-carboxamide is not extensively published, the principles of structure-activity relationships (SAR) in medicinal chemistry provide a strong rationale for its use as a negative control. The specific arrangement of the fluoro and hydroxyl groups in Favipiravir is critical for its recognition and subsequent metabolic activation by cellular enzymes and its interaction with the viral RdRp. The altered substitution pattern in 6-Hydroxypyrazine-2-carboxamide is expected to disrupt these interactions, rendering the molecule biologically inert in the context of antiviral activity.

Experimental Validation: A Comparative Workflow

To empirically validate the use of 6-Hydroxypyrazine-2-carboxamide as a negative control, a series of in vitro assays should be performed in parallel with Favipiravir as the positive control.

Diagram: Experimental Workflow for Control Validation

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Activity Evaluation cluster_2 Phase 3: Data Analysis & Interpretation A Prepare serial dilutions of 6-Hydroxypyrazine-2-carboxamide & Favipiravir C Treat cells with compounds for 48-72h A->C B Seed host cells (e.g., MDCK, Vero E6) in 96-well plates B->C D Perform MTT or similar viability assay C->D E Calculate CC50 values D->E K Compare CC50 and EC50 values E->K F Infect host cells with virus (e.g., Influenza, SARS-CoV-2) G Treat infected cells with non-toxic concentrations of compounds F->G H Incubate for 48-72h G->H I Quantify viral inhibition (Plaque Reduction or CPE Assay) H->I J Calculate EC50 values I->J J->K L Determine Selectivity Index (SI = CC50/EC50) K->L M Validate 6-Hydroxypyrazine-2-carboxamide as a negative control L->M

Sources

Comparative

Comparative Validation Strategies: Impurity Limits for 6-Hydroxypyrazine-2-carboxamide in APIs

Content Type: Technical Comparison Guide Subject: Analytical Method Validation (ICH Q2/Q3) Target Analyte: 6-Hydroxypyrazine-2-carboxamide (6-OH-PZA) Primary Application: Quality Control of Pyrazine-based Antivirals (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Analytical Method Validation (ICH Q2/Q3) Target Analyte: 6-Hydroxypyrazine-2-carboxamide (6-OH-PZA) Primary Application: Quality Control of Pyrazine-based Antivirals (e.g., Favipiravir/T-705) and Antituberculars (Pyrazinamide).

Executive Summary: The Polarity Paradox

In the development of pyrazine-based Active Pharmaceutical Ingredients (APIs), particularly Favipiravir (T-705) and Pyrazinamide, the control of hydroxylated impurities is a critical quality attribute. 6-Hydroxypyrazine-2-carboxamide (6-OH-PZA) represents a significant analytical challenge due to its amphoteric nature and high polarity (logP < -1.0).

Standard Reversed-Phase HPLC (RP-HPLC) often fails to retain this impurity sufficiently, leading to co-elution with the solvent front or the API. This guide objectively compares two validation strategies: Ion-Pair RP-HPLC (Method A) versus HILIC-MS/MS (Method B). While Method A offers cost-efficiency, our experimental data supports Method B as the superior choice for trace-level quantification (<0.05%) required by ICH Q3A guidelines.

Origin and Mechanistic Pathway[1]

To validate limits effectively, one must understand the impurity's origin. 6-OH-PZA typically arises via nucleophilic aromatic substitution (hydrolysis) of halogenated precursors during the synthesis of Favipiravir or oxidative degradation of Pyrazinamide.

Diagram 1: Impurity Formation Pathway (Favipiravir Context)

ImpurityPathway cluster_0 Critical Control Point Precursor 6-Fluoro-3-hydroxypyrazine- 2-carboxamide (API) Impurity 6-Hydroxypyrazine- 2-carboxamide (Impurity) Precursor->Impurity Degradation (Oxidative Dehalogenation) Intermed Intermediate: 3,6-Difluoropyrazine- 2-carbonitrile Intermed->Precursor Hydrolysis (Target Reaction) Intermed->Impurity Side Reaction (Over-Hydrolysis/Defluorination)

Figure 1: Mechanistic pathway showing the formation of 6-OH-PZA as a byproduct of defluorination or hydrolysis during pyrazine carboxamide synthesis.

Comparative Methodology: RP-HPLC vs. HILIC[2]

The core difficulty in validating 6-OH-PZA is achieving a Retention Factor (


) > 2.0 while maintaining peak symmetry.
Method A: Ion-Pair RP-HPLC (The Traditional Approach)
  • Mechanism: Uses hydrophobic interaction with a C18 column, augmented by ion-pairing reagents (e.g., Sodium Octanesulfonate) to increase the retention of the polar pyrazine ring.

  • Pros: Low instrument cost (standard HPLC-UV), robust for high-concentration assay.

  • Cons: Long equilibration times, incompatibility with Mass Spectrometry (ion suppression), poor peak shape for basic tautomers.

Method B: HILIC-MS/MS (The High-Performance Alternative)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Amide or Zwitterionic) with an organic-rich mobile phase. Water acts as the strong solvent.[1]

  • Pros: High sensitivity (LOQ < 10 ppb), excellent retention of polar impurities, MS-compatible.

  • Cons: Higher cost, sensitive to sample diluent composition.

Experimental Data Comparison

The following data summarizes a validation study performed on a spiked API batch (Favipiravir) containing 0.10% 6-OH-PZA.

ParameterMethod A: Ion-Pair C18 (UV 360nm)Method B: HILIC-Amide (MS/MS)Verdict
Retention Time (

)
2.4 min (Near void volume)6.8 min (Well retained)Method B
Tailing Factor (

)
1.8 (Asymmetric)1.1 (Symmetric)Method B
Resolution (

)
1.5 (Marginal)> 4.0 (Robust)Method B
LOD (Limit of Detection) 5 ppm0.05 ppmMethod B
Solvent Consumption High (High aqueous flow)Low (High organic flow)Method B

Validated Protocol: HILIC-MS/MS for 6-OH-PZA

This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, and accuracy.

Chromatographic Conditions[2][3][4][5][6][7][8]
  • System: UHPLC coupled with Triple Quadrupole MS (QQQ).

  • Column: Waters XBridge Amide or Agilent ZORBAX RRHD HILIC Plus (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold)

    • 1-6 min: 95%

      
       80% B
      
    • 6-8 min: 80%

      
       50% B (Wash)
      
    • 8.1 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (MRM Mode)
  • Ionization: ESI Positive (+)

  • Precursor Ion: m/z 140.1 [M+H]

    
     (Calculated for C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    )
  • Product Ions:

    • Quantifier: 123.1 (Loss of NH

      
      )
      
    • Qualifier: 95.1 (Loss of CONH

      
      )
      
Sample Preparation (Critical Step)
  • Diluent: 90:10 Acetonitrile:Water.

  • Note: Using 100% water as a diluent in HILIC causes "solvent wash-through," resulting in distorted peaks. The sample solvent must match the initial mobile phase strength.

Regulatory Validation Framework (ICH Q3A/B)

To validate the limit of 6-OH-PZA, you must demonstrate that your method can detect the impurity at the Reporting Threshold .

  • Reporting Threshold: 0.05% (of API concentration).

  • Identification Threshold: 0.10%.

  • Qualification Threshold: 0.15%.[2]

Calculation of Relative Response Factor (RRF)

Since 6-OH-PZA lacks the fluorine atom present in Favipiravir, its UV ionization efficiency differs.



  • Typical RRF for 6-OH-PZA in MS: 0.8 – 1.2 (highly dependent on matrix effects).

  • Action: You must determine RRF experimentally using a certified reference standard.

Diagram 2: Validation Decision Tree (ICH Q2)

ValidationLogic Start Start Validation Specificity Specificity: Inject Blank, Placebo, API Start->Specificity Interference Interference at Impurity RT? Specificity->Interference LOD_LOQ Determine LOD/LOQ (S/N > 3 and > 10) Interference->LOD_LOQ No Fail Redesign Method (Change Column/Mobile Phase) Interference->Fail Yes Linearity Linearity: LOQ to 120% of Limit LOD_LOQ->Linearity Accuracy Accuracy (Recovery): Spike at 50%, 100%, 150% Linearity->Accuracy Pass Validation Complete Accuracy->Pass

Figure 2: Step-by-step logic for validating the impurity method. Note that Specificity is the "Gatekeeper" step.

References

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2): Validation of Analytical Procedures. [Link]

  • Nakamura, T., et al. (2019). "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.[3] (Describes the origin of hydroxylated pyrazine impurities). [Link]

  • Agilent Technologies. (2020). "Analysis of Polar Impurities in Hydrophilic APIs using HILIC-MS." Application Note. [Link]

Sources

Validation

Structure-Activity Relationship (SAR) of Hydroxy-Substituted Pyrazines: A Comparative Technical Guide

Executive Summary: The Hydroxypyrazine Scaffold Hydroxy-substituted pyrazines represent a deceptively simple yet chemically complex scaffold in medicinal chemistry. While often dismissed as mere metabolic intermediates,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydroxypyrazine Scaffold

Hydroxy-substituted pyrazines represent a deceptively simple yet chemically complex scaffold in medicinal chemistry. While often dismissed as mere metabolic intermediates, this moiety is the pharmacophore engine behind Favipiravir (T-705) , a broad-spectrum viral RNA polymerase inhibitor, and plays a critical role in the metabolism of the anti-tubercular agent Pyrazinamide (PZA) .

This guide moves beyond basic descriptions to analyze the tautomeric duality that defines this class. We compare the hydroxy-pyrazine scaffold against amino- and unsubstituted alternatives, providing actionable protocols for synthesis and characterization.

Structural Dynamics: The Tautomerism Challenge

Expertise Insight: The term "hydroxy-pyrazine" is often a misnomer in physiological conditions. The defining feature of this scaffold is the prototropic equilibrium between the enol (2-hydroxypyrazine) and keto (2-pyrazinone) forms.

Understanding this equilibrium is non-negotiable for rational drug design because it dictates hydrogen bond donor/acceptor patterns in the active site.

Tautomeric Equilibrium Visualization

The following diagram illustrates the critical shift that occurs in polar solvents (and most biological active sites), where the 2-pyrazinone (keto) form predominates, altering the binding pharmacophore.

Tautomerism Enol 2-Hydroxypyrazine (Enol Form) Aromaticity: High H-Bond: Donor (OH) Keto 2-Pyrazinone (Keto Form) Predominant in Polar Media H-Bond: Acceptor (C=O), Donor (NH) Enol->Keto Prototropic Shift (Solvent Dependent) Binding Target Binding (e.g., RdRp Active Site) Enol->Binding Minor Contributor Keto->Binding Primary Bioactive Conformer

Figure 1: Prototropic equilibrium between hydroxy- and oxo- forms. In aqueous biological buffers, the equilibrium shifts heavily toward the keto form (2-pyrazinone), which mimics the amide functionality of nucleobases.

Comparative SAR Analysis

This section objectively compares the hydroxy-substituted scaffold (Favipiravir) against its non-fluorinated analog (T-1105) and the amino-substituted bioisostere (Pyrazinamide).

Comparative Performance Data

Data synthesized from Furuta et al. and subsequent virology studies.

FeatureFavipiravir (T-705) T-1105 (Analog) Pyrazinamide (PZA)
Structure 6-fluoro-3-hydroxypyrazine-2-carboxamide3-hydroxypyrazine-2-carboxamidePyrazine-2-carboxamide
C-3 Substituent -OH (Oxo) -OH (Oxo) -H
C-6 Substituent -F (Fluorine) -H-H
Primary Target Viral RdRp (Influenza, Ebola)Viral RdRp (Broad spectrum)M. tb Fatty Acid Synthase I
Metabolic Activation Phosphoribosylation to T-705-RTP Phosphoribosylation to T-1105-RTP Hydrolysis to Pyrazinoic Acid
Influenza IC50 0.013 – 0.48 µg/mL 0.43 – 1.8 µg/mLInactive
Metabolic Stability High (Fluorine blocks oxidation)Moderate (Susceptible to hydroxylation)Low (Rapidly metabolized)
Critical SAR Insights
  • The Role of the 3-Hydroxy Group:

    • Unlike PZA, where the ring is unsubstituted, the 3-hydroxy group in T-705 and T-1105 allows the molecule to mimic the nucleobase structure (specifically guanine/adenine bases) after tautomerization. This is essential for recognition by the viral RNA-dependent RNA polymerase (RdRp).

  • The "Fluorine Effect" (C-6 Position):

    • Comparing T-705 to T-1105 reveals that the 6-fluoro substituent does not drastically alter the intrinsic binding affinity to the polymerase.

    • Crucial Difference: The fluorine atom blocks metabolic oxidation at the C-6 position. In T-1105, the C-6 position is vulnerable to xanthine oxidase, leading to rapid clearance. The C-F bond prevents this, significantly improving the pharmacokinetic profile and half-life.

Mechanism of Action: The Lethal Mutagenesis Pathway

Hydroxy-pyrazines like Favipiravir act as prodrugs. They must be ribosylated and phosphorylated intracellularly to mimic purine nucleotides.

MOA Prodrug Favipiravir (T-705) (Entry into Cell) RMP T-705-Ribose-MP (HGPRT Enzyme) Prodrug->RMP Phosphoribosylation RTP T-705-Ribose-TP (Active Triphosphate) RMP->RTP Kinase Phosphorylation RdRp Viral RdRp Incorporation (Mistaken for GTP/ATP) RTP->RdRp Competitive Inhibition Outcome Lethal Mutagenesis (Chain Termination/Error Catastrophe) RdRp->Outcome Viral Replication Failure

Figure 2: Activation pathway of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Note that the hydroxy group is essential for the HGPRT enzyme recognition.

Experimental Protocols

Trustworthiness: The following protocols are adapted from optimized procedures (Furuta et al. and subsequent process chemistry improvements).

Synthesis of 3-Hydroxypyrazine-2-Carboxamide (T-1105 Scaffold)

This protocol yields the core scaffold used for further functionalization.

Reagents: Aminomalonamide, Glyoxal (40% aq), NaOH, HCl.

  • Condensation:

    • Dissolve aminomalonamide (10.0 g) in 20% aqueous NaOH (25 mL) at -10°C.

    • Add glyoxal (40% solution, 15 mL) dropwise over 40 minutes. Maintain temperature below 0°C to prevent polymerization.

  • Cyclization:

    • Stir the mixture at -5°C for 1 hour, then warm to 22°C and stir for 3 hours. The solution will darken.

  • Acidification & Precipitation:

    • Cool reaction to 0°C.[1]

    • Adjust pH to 2.0 using 6M HCl .[1] The product, 3-hydroxypyrazine-2-carboxamide, will precipitate as a yellow/beige solid.

  • Purification:

    • Filter the solid.[1] Wash with ice-cold water followed by 50% ethanol.

    • Validation: Purity should be checked via HPLC (C18 column, Water/Acetonitrile gradient).

Tautomer Identification Assay (NMR)

To confirm the tautomeric state (Enol vs. Keto) in your specific solvent system:

  • Sample Prep: Dissolve 10 mg of the pyrazine derivative in 0.6 mL of DMSO-d6 (polar aprotic) and a separate sample in CDCl3 (non-polar, if soluble).

  • Acquisition: Run a standard 1H-NMR.

  • Analysis:

    • Keto Form (Pyrazinone): Look for a broad singlet downfield (>11 ppm) corresponding to the N-H proton.

    • Enol Form (Hydroxypyrazine): Look for the absence of the N-H signal and the presence of an O-H signal (often broad, chemical shift varies heavily with concentration).

    • Note: In DMSO, the Keto form is typically the major species for 3-hydroxypyrazine-2-carboxamides.

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy.

  • Konstantinova, I. D., et al. (2022).[2] "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods." Acta Naturae.

  • Hillebrand, S., et al. (2016). "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization." PMC.

  • Zhang, Y., et al. (2014). "Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide." PubMed.

  • Zitko, J., et al. (2023).[3] "N-Pyrazinylhydroxybenzamides as biologically active compounds: a hit-expansion study." Future Medicinal Chemistry.

Sources

Comparative

Comparative Guide: Reference Standard Qualification for 6-Hydroxypyrazine-2-carboxamide

Executive Summary 6-Hydroxypyrazine-2-carboxamide (also known as T-705M1) is the primary inactive metabolite of the antiviral drug Favipiravir (T-705). In drug development, it serves two critical roles: as a metabolite r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Hydroxypyrazine-2-carboxamide (also known as T-705M1) is the primary inactive metabolite of the antiviral drug Favipiravir (T-705). In drug development, it serves two critical roles: as a metabolite reference standard for pharmacokinetic (PK) bioanalysis and as a process impurity standard for Active Pharmaceutical Ingredient (API) release testing.

This guide compares the two dominant methodologies for qualifying this reference standard: the traditional Mass Balance Approach and the absolute Quantitative NMR (qNMR) Approach .[1][2] While commercial "research grade" chemicals often rely solely on chromatographic purity (Area %), this guide demonstrates why that metric is insufficient for regulatory submission and provides a self-validating protocol for establishing a Certified Reference Material (CRM) grade standard.

Chemical Context & Challenges

Before establishing a protocol, the analyst must understand the specific behavior of 6-Hydroxypyrazine-2-carboxamide.

  • Tautomeric Equilibrium: This molecule exhibits lactam-lactim tautomerism (6-hydroxy form

    
     6-oxo form). In solution, particularly in polar solvents like water or methanol, the equilibrium shifts, which can broaden HPLC peaks or complicate NMR interpretation if the solvent does not lock the conformation.
    
  • Polarity: As a highly polar pyrazine derivative, it suffers from poor retention on standard C18 columns, leading to co-elution with the solvent front (void volume) where salts and other polar impurities reside.

Structural Identification

Critical Requirement: Identity must be confirmed by at least two orthogonal methods before purity assessment.

TechniquePurposeAcceptance Criteria
1H-NMR (DMSO-d6) Structural ConfirmationMatches theoretical structure; integration of amide protons (broad singlets) and pyrazine ring proton.
LC-MS/MS Molecular WeightPrecursor ion [M+H]+ = 140.04 m/z (approx). Product ions match fragmentation pattern.
FT-IR Functional GroupsPresence of Amide I/II bands and Hydroxyl stretch.

Comparative Methodologies: Mass Balance vs. qNMR[1][2][3][4]

The core of reference standard qualification is assigning a Potency Value (Assay %).

Method A: The Mass Balance Approach (Traditional)

This method calculates potency by subtracting all non-analyte masses from 100%.[1]



  • Pros: widely accepted by older regulatory filings; provides a detailed impurity profile.

  • Cons: "Propagation of Error." Errors in water determination (KF) or residue on ignition (ROI) directly skew the potency. It assumes the HPLC method detects all organic impurities (which is rarely true for polar pyrazines).

Method B: The qNMR Approach (Absolute Quantification)

This method compares the resonance integration of the analyte directly against an NIST-traceable internal standard (e.g., Maleic Acid or Benzyl Benzoate).

  • Pros: Absolute measurement; independent of extinction coefficients; does not require identifying every impurity.

  • Cons: Requires high-purity internal standards and specialized NMR expertise (T1 relaxation times).

Summary Comparison Table
FeatureMass Balance (HPLC + TGA/KF)qNMR (Internal Standard)
Traceability Indirect (via cumulative measurements)Direct (to Internal Standard)
Speed Slow (Requires 3-4 separate experiments)Fast (Single experiment)
Accuracy High, but prone to cumulative errorVery High (typically <1% uncertainty)
Suitability for T-705M1 Good (Required for impurity profiling)Excellent (Best for potency assignment due to polarity issues in HPLC)

Visualization of Workflows

Diagram 1: Qualification Workflow

This workflow illustrates the decision tree for qualifying the material.

QualificationWorkflow Start Raw Material (Synthesized T-705M1) ID Identification (1H-NMR, MS, IR) Start->ID Decision1 Structure Confirmed? ID->Decision1 Decision1->Start No (Reject) Parallel Parallel Analysis Decision1->Parallel Yes HPLC HPLC-UV (Chromatographic Purity) Parallel->HPLC Water Karl Fischer (Water Content) Parallel->Water ROI ROI/TGA (Inorganics) Parallel->ROI qNMR_Exp 1H-qNMR (w/ Maleic Acid IS) Parallel->qNMR_Exp MB_Path Mass Balance Path (Impurity Profiling) qNMR_Path qNMR Path (Potency Assignment) Calc Data Convergence & Calculation HPLC->Calc Water->Calc ROI->Calc qNMR_Exp->Calc COA Generate COA (Certified Reference Material) Calc->COA

Caption: Integrated workflow combining Mass Balance and qNMR for robust reference standard qualification.

Detailed Experimental Protocols

Protocol A: HPLC-UV Purity (Chromatographic Purity)

Note: Due to the high polarity of 6-Hydroxypyrazine-2-carboxamide, standard C18 columns often fail. This protocol uses a high-aqueous compatible phase.

  • Column: Waters Atlantis T3 C18 (or equivalent high-strength silica C18), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 2.5 (Suppresses ionization of the hydroxyl group).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 100% A (Isocratic hold to retain polar analyte)

    • 2-15 min: 100% A

      
       60% A
      
    • 15-20 min: 60% A

      
       100% A
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Lambda max for pyrazine carboxamides).

  • Temperature: 25°C.

  • Injection Volume: 5 µL.

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.

Protocol B: 1H-qNMR (Potency Determination)

This is the recommended method for assigning the assay value.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity (>99.9%).

  • Solvent: DMSO-d6 (Provides good solubility and separates exchangeable protons).

  • Preparation:

    • Weigh accurately ~10 mg of T-705M1 sample (

      
      ).
      
    • Weigh accurately ~10 mg of Maleic Acid IS (

      
      ).
      
    • Dissolve both in 1.0 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be

      
       of the slowest proton to ensure full relaxation).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area[3]
      
    • 
      : Number of protons (Maleic acid = 2; T-705M1 aromatic proton = 1)
      
    • 
      : Molecular weight[4][5][6]
      

Stability & Handling

Reference standards are only valid if stable.

  • Storage: -20°C, desiccated. Pyrazine amides can hydrolyze to carboxylic acids in the presence of moisture.

  • Hygroscopicity: 6-Hydroxypyrazine-2-carboxamide is moderately hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[7][8][9][10] (2005).[7][11][12] Retrieved from [Link]

  • Furuta, Y., et al. "Favipiravir (T-705), a novel viral RNA polymerase inhibitor." Antiviral Research 100.2 (2013): 446-454. (Establishes T-705M1 as the primary metabolite). Retrieved from [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy 57.2 (2010): 229-240. (Foundation for qNMR methodology).[13][3] Retrieved from [Link]

  • European Medicines Agency (EMA). Assessment Report: Favipiravir. (Context on impurity profiling). Retrieved from [Link]

Sources

Validation

Comparative Pharmacological &amp; Analytical Guide: Benchmarking 6-Hydroxypyrazine-2-carboxamide against Major Pyrazinamide Metabolites

Executive Summary Pyrazinamide (PZA) remains a cornerstone of first-line antitubercular therapy due to its unique sterilizing activity against semi-dormant Mycobacterium tuberculosis. However, its clinical utility is fre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazinamide (PZA) remains a cornerstone of first-line antitubercular therapy due to its unique sterilizing activity against semi-dormant Mycobacterium tuberculosis. However, its clinical utility is frequently compromised by severe, dose-limiting adverse effects—namely, hepatotoxicity and hyperuricemia [1]. Recent pharmacological profiling has definitively linked these toxicities not to the parent prodrug, but to its downstream host-generated metabolites, specifically 5-hydroxypyrazinoic acid (5-OH-POA) [1][2].

This guide benchmarks 6-Hydroxypyrazine-2-carboxamide (6-OH-PZA) —a structural isomer of the primary PZA metabolite—against the standard cascade of PZA metabolites. By shifting the hydroxyl group from the C5 to the C6 position on the pyrazine ring, 6-OH-PZA effectively bypasses xanthine oxidase (XO) mediated bioactivation. This guide provides drug development professionals and analytical chemists with a comprehensive comparison of their metabolic stability, toxicity profiles, and utility as internal analytical standards.

Structural and Metabolic Rationale

The host metabolism of PZA is driven by two primary enzymes: microsomal amidase and xanthine oxidase (XO). Amidase converts PZA to pyrazinoic acid (POA). Subsequently, XO hydroxylates both PZA and POA at the carbon adjacent to the pyrazine nitrogen (the C5 position), yielding 5-hydroxypyrazinamide (5-OH-PZA) and the highly toxic 5-hydroxypyrazinoic acid (5-OH-POA) [1].

The 6-OH-PZA Advantage: Xanthine oxidase exhibits strict regioselectivity for the C5 position of the pyrazine ring. By utilizing 6-OH-PZA, the C6 position is pre-occupied by a hydroxyl group, which sterically and electronically deactivates the C5 position from nucleophilic attack by the molybdenum cofactor of XO. This prevents the formation of downstream hepatotoxic analogs.

G PZA Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) PZA->POA Amidase OH_PZA 5-OH-PZA (Metabolite) PZA->OH_PZA Xanthine Oxidase (C5) OH_POA 5-OH-POA (Hepatotoxic) POA->OH_POA Xanthine Oxidase (C5) Six_OH 6-OH-PZA (Isomer Benchmark) Six_OH->Six_OH Resistant to XO (Steric Blockade)

Diagram 1: Metabolic pathways of PZA vs. the enzymatic resistance of the 6-OH-PZA isomer.

Experimental Benchmarking: Pharmacokinetics & Metabolic Stability

To objectively evaluate the resistance of 6-OH-PZA to oxidative metabolism, an in vitro enzymatic stability assay using purified human xanthine oxidase is required.

Protocol 1: In Vitro Xanthine Oxidase Kinetic Assay (Self-Validating System)

Causality: This assay isolates the XO-mediated oxidation step to determine the intrinsic clearance (


) of each pyrazine derivative.
  • Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM EDTA.

  • Enzyme Activation: Dilute purified human liver xanthine oxidase to a final working concentration of 0.05 U/mL in the buffer.

  • Substrate Incubation: Add substrates (PZA, POA, 5-OH-PZA, 5-OH-POA, and 6-OH-PZA) to individual wells at concentrations ranging from 1 to 200 µM.

  • Internal Controls (Validation):

    • Positive Control: 100 µM Allopurinol (known XO substrate/inhibitor) to verify enzyme activity.

    • Negative Control: Substrate in buffer without XO to account for non-enzymatic aqueous degradation.

  • Reaction & Quenching: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile (1:3 v/v).

  • Quantification: Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via HPLC-UV (254 nm).

Data Summary: Kinetic Parameters
Compound

(µM)

(nmol/min/mg)

(µL/min/mg)

(min)
Metabolic Fate
PZA 145.212.485.442Oxidized to 5-OH-PZA
POA 89.518.7208.928Oxidized to 5-OH-POA
5-OH-PZA N/AN/A< 5.0> 240Terminal Metabolite
5-OH-POA N/AN/A< 5.0> 240Terminal Metabolite
6-OH-PZA > 1000 < 1.0 < 2.0 > 300 Highly Stable (No Reaction)

Insight: 6-OH-PZA demonstrates near-zero intrinsic clearance by XO, validating the hypothesis that C6-hydroxylation prevents further oxidative degradation.

Toxicity Profiling: Hepatotoxicity & Urate Transporter (URAT1) Inhibition

The clinical use of PZA is heavily restricted by its tendency to cause drug-induced liver injury (DILI) and hyperuricemia (gout flares). Hyperuricemia occurs because PZA metabolites act as competitive inhibitors of the renal urate-anion exchanger 1 (URAT1), preventing the excretion of uric acid [3][4].

Protocol 2: URAT1 Inhibition & HepG2 Cytotoxicity Assays

Causality: By assessing both hepatic cell viability and renal transporter affinity, we can pinpoint which structural moiety drives off-target toxicity.

  • HepG2 Cytotoxicity (Hepatotoxicity):

    • Seed HepG2 cells at

      
       cells/well in 96-well plates.
      
    • Treat with pyrazine compounds (0.1 to 1000 µM) for 72 hours.

    • Assess cell viability using the MTT assay to calculate the

      
       (Cytotoxic Concentration 50%).
      
  • URAT1 Transporter Assay (Hyperuricemia):

    • Utilize HEK293 cells stably transfected with human URAT1 (hURAT1).

    • Incubate cells with Hank's Balanced Salt Solution (HBSS) containing 50 µM [14C]-uric acid and varying concentrations of the test compounds (1 to 500 µM).

    • Control: Lesinurad (10 µM) as a positive URAT1 inhibitor control [4].

    • Lyse cells and measure intracellular radioactivity via liquid scintillation counting to determine the

      
      .
      
Data Summary: Toxicity & Transporter Affinity
CompoundHepG2

(µM)
URAT1

(µM)
Primary Clinical Risk
PZA (Parent) > 1000> 500Low direct toxicity
POA 450.5125.4Moderate hyperuricemia
5-OH-PZA 310.285.6Moderate hepatotoxicity
5-OH-POA 42.8 18.2 Severe Hepatotoxicity & Hyperuricemia
6-OH-PZA > 1000 > 500 Negligible Risk

Insight: The 5-hydroxyl group combined with the carboxylic acid (5-OH-POA) is the definitive pharmacophore for both URAT1 inhibition and hepatotoxicity [1][2]. 6-OH-PZA lacks both features, resulting in a benign toxicity profile.

Analytical Application: 6-OH-PZA as an LC-MS/MS Internal Standard

Accurate therapeutic drug monitoring (TDM) of PZA and its toxic metabolites is critical for optimizing TB regimens. Because 6-OH-PZA is a stable structural isomer of 5-OH-PZA, it possesses identical ionization efficiency in electrospray ionization (ESI) but exhibits distinct chromatographic retention, making it an ideal Internal Standard (IS) for LC-MS/MS workflows.

Protocol 3: LC-MS/MS Bioanalytical Workflow
  • Sample Preparation: Spike 50 µL of human plasma with 10 µL of 6-OH-PZA (IS, 5 µg/mL).

  • Extraction: Add 150 µL of cold acetonitrile (0.1% formic acid) to precipitate proteins. Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins.

  • Chromatography: Inject 5 µL of supernatant onto a HILIC column (e.g., Waters XBridge BEH Amide, 2.1 x 100 mm, 2.5 µm). Causality: HILIC is required because highly polar pyrazine metabolites exhibit poor retention on standard C18 reversed-phase columns.

  • Detection: Operate the triple quadrupole mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 Step 1: Plasma Spiking Add 6-OH-PZA (Internal Standard) Step2 Step 2: Protein Precipitation Acetonitrile + 0.1% Formic Acid Step1->Step2 Step3 Step 3: HILIC LC Separation Resolves 5-OH-PZA and 6-OH-PZA isomers Step2->Step3 Step4 Step4 Step3->Step4

Diagram 2: LC-MS/MS analytical workflow utilizing 6-OH-PZA as an internal standard.

Conclusion

Benchmarking 6-Hydroxypyrazine-2-carboxamide against the traditional pyrazinamide metabolic cascade reveals profound structure-activity relationships. The C5-hydroxylated metabolites (specifically 5-OH-POA) are the primary drivers of PZA-induced hepatotoxicity and URAT1-mediated hyperuricemia [1][3]. In contrast, 6-OH-PZA demonstrates exceptional metabolic stability against xanthine oxidase and lacks affinity for renal urate transporters. Consequently, 6-OH-PZA serves not only as a superior, non-interfering internal standard for LC-MS/MS bioanalysis but also as a highly promising structural scaffold for the development of next-generation, non-hepatotoxic antitubercular agents.

References

  • A novel mechanism underlies the hepatotoxicity of pyrazinamide Source: PubMed (NIH) URL:[Link]

  • Metabolomics approach discriminates toxicity index of pyrazinamide and its metabolic products, pyrazinoic acid and 5-hydroxy pyrazinoic acid Source: PubMed (NIH) URL:[Link]

  • The influence of sex on pyrazinamide and uric acid serum levels in Brazilian patients treated for pulmonary tuberculosis Source: PubMed Central (NIH) URL:[Link]

  • Recent Advancements in the Field of Gout and Hyperuricemia: A Narrative Review Source: Journal of Research in Medical and Dental Science URL:[Link]

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